molecular formula C15H31BrO7 B8098983 m-PEG7-Br

m-PEG7-Br

Número de catálogo: B8098983
Peso molecular: 403.31 g/mol
Clave InChI: YUFIIJSCVFVGJO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

22-Bromo-2,5,8,11,14,17,20-heptaoxadocosane, commonly known as m-PEG7-Br, is a bromo-terminated polyethylene glycol (PEG) spacer arm with significant application in chemical synthesis and pharmaceutical research. This compound, with the molecular formula C15H31BrO7 and a molecular weight of 403.31 g/mol, serves as a versatile alkylating agent and a key building block for constructing more complex molecular architectures . Its primary research value lies in its role as a linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Active Pharmaceutical Ingredients (APIs) . A prominent application is its use in the commercial synthesis of Naloxegol, a PEGylated derivative of naloxone approved by the FDA and EMA for treating opioid-induced constipation . In this context, the bromo terminus acts as a leaving group, enabling efficient etherification to attach the hydrophilic heptaoxadocosane chain. This PEGylation strategy is critical as it enhances the water solubility of drug molecules and restricts their permeability across the blood-brain barrier, thereby conferring peripheral selectivity and reducing central nervous system side effects . Mechanistically, the bromine atom at the omega-end of the PEG chain makes the compound an excellent electrophile for nucleophilic substitution reactions, such as Williamson ether synthesis or the formation of carbon-nitrogen bonds. The seven ethylene oxide units in the spacer provide a long, flexible, and water-soluble linker that improves the pharmacokinetic properties of the final conjugate . Researchers utilize this compound to introduce a hydrophilic spacer between a drug molecule and a targeting moiety or to functionalize surfaces and nanoparticles. The product is for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored sealed in a dry environment at 2-8°C .

Propiedades

IUPAC Name

1-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31BrO7/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFIIJSCVFVGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31BrO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Application of m-PEG7-Br in Modern Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of advanced biomedical research and therapeutic development, the strategic use of specialized chemical linkers is paramount. Among these, m-PEG7-Br , a monodisperse polyethylene glycol (PEG) derivative, has emerged as a critical tool, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems. This technical guide provides an in-depth analysis of the core applications of this compound, detailing its role in bioconjugation, its physicochemical properties, and generalized experimental workflows for its implementation in research settings.

Core Applications of this compound in Research

This compound is a versatile heterobifunctional linker characterized by a methoxy-capped seven-unit polyethylene glycol chain and a terminal bromide. This structure imparts a unique combination of hydrophilicity and reactivity, making it a valuable asset in several research domains:

  • PROTAC Linker: The most prominent application of this compound is as a flexible linker in the synthesis of PROTACs.[1][2] PROTACs are novel therapeutic modalities that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins. The PEG linker physically separates the two active domains of the PROTAC—one that binds the target protein and another that recruits an E3 ubiquitin ligase—and its length and flexibility are crucial for the efficient formation of the ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.[2]

  • Bioconjugation and Drug Delivery: The hydrophilic nature of the PEG chain enhances the solubility and bioavailability of conjugated molecules, which is a significant challenge for many large and hydrophobic therapeutic compounds.[3][4] The terminal bromide serves as a reactive handle for nucleophilic substitution, allowing for the covalent attachment of the PEG linker to various biomolecules, including proteins, peptides, and small molecule drugs. This is instrumental in developing targeted drug delivery systems and modifying the pharmacokinetic profiles of therapeutic agents.

  • Nanotechnology and Surface Modification: this compound is utilized in the functionalization of nanoparticles and surfaces. The PEGylation of these materials can improve their biocompatibility, reduce non-specific protein adsorption, and enhance their circulation time in vivo.

Physicochemical and Structural Properties

The defining characteristics of this compound are summarized in the table below, providing a clear overview of its key physical and chemical properties.

PropertyValueReference
Chemical Name 1-bromo-2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethane
Molecular Formula C15H31BrO7[1]
Molecular Weight 403.31 g/mol [1]
CAS Number 104518-25-4[1]
Appearance Colorless to light yellow liquid[1]
Solubility Soluble in DMSO
Storage Conditions -20°C for long-term storage[2]

Generalized Experimental Protocols

While specific, detailed experimental protocols for the use of this compound are often proprietary or published within the supplementary information of research articles which are not readily accessible through general searches, a generalized workflow for the synthesis of a PROTAC using a bromo-PEG linker can be outlined. This serves as a foundational methodology for researchers to adapt to their specific target and E3 ligase ligands.

General Synthesis of a PROTAC using this compound

This protocol describes a two-step synthesis involving the attachment of the this compound linker to one of the ligands, followed by the conjugation of the second ligand.

Step 1: Attachment of this compound to the First Ligand (Ligand-A)

  • Reaction Setup: Dissolve Ligand-A (containing a nucleophilic group, e.g., a phenol or amine) in an appropriate anhydrous solvent (e.g., DMF or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a suitable base (e.g., potassium carbonate or triethylamine) to the reaction mixture to facilitate the nucleophilic substitution.

  • Addition of this compound: Add this compound (typically 1.1-1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) and monitor its progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride), and extract the product with an organic solvent. The organic layers are then combined, dried, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the Ligand-A-PEG7-OMe intermediate.

Step 2: Attachment of the Second Ligand (Ligand-B) to form the PROTAC

This step assumes the methoxy group of the intermediate is replaced with a reactive group for conjugation to Ligand-B. A more common approach is to use a heterobifunctional PEG linker from the start. However, for the purpose of illustrating the use of a bromo-functionalized PEG, we will proceed with a hypothetical modification.

  • Modification of the Intermediate: The methoxy group of the Ligand-A-PEG7-OMe intermediate would be chemically modified to introduce a reactive functional group (e.g., a carboxylic acid or an amine) suitable for conjugation to Ligand-B.

  • Coupling Reaction: The modified intermediate is then coupled to Ligand-B using standard bioconjugation techniques, such as amide bond formation (e.g., using HATU or EDC/NHS coupling agents) or other chemoselective ligation reactions.

  • Reaction Monitoring and Purification: The progress of the coupling reaction is monitored by LC-MS. Once complete, the final PROTAC product is purified using preparative high-performance liquid chromatography (HPLC).

  • Characterization: The structure and purity of the final PROTAC are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizing Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation Target_Protein Target Protein (POI) PROTAC PROTAC (with this compound linker) Target_Protein->PROTAC Binds to Target Ligand Proteasome Proteasome Target_Protein->Proteasome Targeted for Degradation Ub Ubiquitin PROTAC->Ub Recruits E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 Ligase Ligand Ub->Target_Protein Polyubiquitination Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degrades

Caption: Mechanism of PROTAC-mediated protein degradation.

Synthesis_Workflow Start Start Materials: - Ligand-A (with nucleophile) - this compound - Base Step1 Step 1: Nucleophilic Substitution Start->Step1 Intermediate Intermediate: Ligand-A-PEG7-OMe Step1->Intermediate Step2 Step 2: Functional Group Modification & Coupling Intermediate->Step2 Couple with Ligand-B Final_PROTAC Final Product: Purified PROTAC Step2->Final_PROTAC Analysis Characterization: - LC-MS - NMR - HRMS Final_PROTAC->Analysis

Caption: Generalized workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile tool in the fields of drug discovery, bioconjugation, and nanotechnology. Its primary application as a flexible linker in PROTAC synthesis underscores its importance in the development of next-generation therapeutics. The physicochemical properties imparted by the seven-unit PEG chain, combined with the reactivity of the terminal bromide, provide researchers with a powerful means to enhance the drug-like properties of complex biomolecules. While specific, detailed protocols for its use are not always readily available in the public domain, the generalized workflows presented here provide a solid foundation for the rational design and synthesis of novel bioconjugates. As research in targeted protein degradation and advanced drug delivery continues to evolve, the strategic application of well-defined linkers like this compound will undoubtedly play a crucial role in future innovations.

References

An In-depth Technical Guide to m-PEG7-Br: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of methoxy-poly(ethylene glycol)7-bromide (m-PEG7-Br). This heterobifunctional PEG linker is a valuable tool in bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

This compound is a well-defined, monodisperse polyethylene glycol (PEG) derivative with a methoxy cap at one terminus and a reactive bromide at the other. The PEG chain, consisting of seven ethylene glycol units, imparts hydrophilicity and flexibility to molecules it is incorporated into.

Physicochemical Data
PropertyValueReference
CAS Number 104518-25-4[1][2][3]
Molecular Formula C15H31BrO7[3]
Molecular Weight 403.31 g/mol [3]
Appearance Colorless to light yellow liquid[1]
Purity Typically ≥95%[3]
Density (Predicted) 1.208 g/cm³[1]
Storage Conditions Short-term: 0-4 °C; Long-term: -20 °C. Store in a dry, dark place.[3]
Structural Information

The structure of this compound is characterized by a linear chain of seven repeating ethylene glycol units, with a stable methoxy group at one end and a reactive bromide group at the other.

IdentifierValue
IUPAC Name 1-(2-(2-(2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl bromide
SMILES COCCOCCOCCOCCOCCOCCOCCBr
Synonyms mPEG7-Br, Bromo-PEG7-Methoxy, 22-bromo-2,5,8,11,14,17,20-heptaoxadocosane

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several areas of biomedical research.

Bioconjugation

The terminal bromide of this compound serves as a good leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of the PEG chain to various biomolecules such as proteins, peptides, and antibodies. This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic profile of the conjugated molecule.[4]

PROTAC Linker

This compound is widely used as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The PEG7 linker in this compound provides the necessary spacing and flexibility for the two ends of the PROTAC to bind effectively to the target protein and the E3 ligase.[6] The hydrophilic nature of the PEG linker can also enhance the solubility and cell permeability of the PROTAC molecule.[6]

Experimental Protocols

While specific, detailed protocols for the synthesis and application of this compound are often proprietary or published within the context of larger studies, the following sections provide generalized experimental methodologies based on established chemical principles.

Synthesis of this compound from m-PEG7-OH

A common method for the synthesis of this compound is the bromination of the corresponding alcohol, m-PEG7-OH.

Materials:

  • m-PEG7-OH (1 equivalent)

  • Phosphorus tribromide (PBr₃) or a similar brominating agent

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Stirring apparatus

  • Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve m-PEG7-OH in anhydrous DCM in a reaction vessel under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add PBr₃ to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or LC-MS).

  • Upon completion, quench the reaction by carefully adding water or a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography to obtain pure this compound.

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a general workflow for the synthesis of a PROTAC where this compound is used to link a target protein ligand and an E3 ligase ligand.

Step 1: Functionalization of the First Ligand

  • The first ligand (either the target protein binder or the E3 ligase binder) with a suitable nucleophilic group (e.g., an amine or thiol) is reacted with this compound.

  • The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

  • The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed.

  • The resulting PEGylated ligand is then purified, often by preparative HPLC.

Step 2: Coupling with the Second Ligand

  • The purified PEGylated ligand from Step 1 is then coupled to the second ligand. The functional group on the second ligand will depend on the chemistry used for the first coupling. For example, if the PEGylated ligand now has a terminal bromide, the second ligand would require a nucleophile to displace it.

  • Alternatively, the bromide on the PEGylated ligand could be converted to another functional group (e.g., an azide) for use in click chemistry.

  • The final PROTAC molecule is purified using techniques such as preparative HPLC.

  • The identity and purity of the final PROTAC are confirmed by analytical methods like LC-MS and NMR.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental processes described above.

G cluster_synthesis Synthesis of this compound A Dissolve m-PEG7-OH in anhydrous DCM B Cool to 0°C A->B C Add PBr₃ B->C D Stir and warm to RT C->D E Quench reaction D->E F Extract product E->F G Purify by chromatography F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.

G cluster_protac General PROTAC Synthesis Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Second Coupling A React Ligand 1 with this compound B Purify PEGylated Ligand 1 A->B C Couple PEGylated Ligand 1 with Ligand 2 B->C D Purify final PROTAC C->D E Final PROTAC D->E

Caption: General workflow for PROTAC synthesis using this compound.

References

An In-Depth Technical Guide on the Core Mechanism of Action of m-PEG7-Br as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol-bromide (m-PEG7-Br), a heterobifunctional linker increasingly utilized in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into its core mechanism of action, supported by experimental data and detailed protocols, to provide a practical resource for its application in drug development and research.

Core Mechanism of Action: Nucleophilic Substitution

The primary mechanism through which this compound functions as a linker is a bimolecular nucleophilic substitution (SN2) reaction. This reaction involves the covalent attachment of the m-PEG7 moiety to a target molecule via the displacement of the bromide ion.

The key components driving this mechanism are:

  • Electrophilic Carbon: The carbon atom directly bonded to the bromine atom is electron-deficient due to the electronegativity of the bromine, making it susceptible to attack by nucleophiles.

  • Nucleophile: Electron-rich molecules, typically containing thiol (-SH), amine (-NH2), or hydroxyl (-OH) functional groups present on proteins, peptides, or small molecule drugs, act as the nucleophile.

  • Bromide Leaving Group: The bromide ion (Br-) is an excellent leaving group because it is a weak base and can stabilize the negative charge after departing from the carbon atom. This departure is a critical step for the successful completion of the reaction.[1][2][3]

The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide group simultaneously leaves. This results in the formation of a stable ether, thioether, or amine linkage, covalently connecting the m-PEG7 linker to the target molecule.

Figure 1: SN2 mechanism of this compound conjugation.

The Dual Role of the this compound Structure

The efficacy of this compound as a linker stems from the distinct properties of its two primary components: the methoxy-capped polyethylene glycol (m-PEG7) chain and the terminal bromide.

  • The m-PEG7 Chain: The seven repeating ethylene glycol units impart crucial physicochemical properties to the resulting conjugate.[4][5][6]

    • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic drugs or biomolecules.[5]

    • Increased Stability: PEG chains can protect the conjugated molecule from enzymatic degradation, thereby increasing its stability and circulation half-life in vivo.[5][7]

    • Reduced Immunogenicity: The PEG moiety can shield antigenic sites on proteins, reducing the likelihood of an immune response.[5]

    • Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, PEGylation can reduce renal clearance, leading to a longer circulation time.[7]

  • The Bromide Functional Group: As previously mentioned, the bromide is a highly effective leaving group, which is essential for the efficiency of the conjugation reaction under mild conditions suitable for sensitive biological molecules.[3]

Quantitative Data on Conjugation and Stability

The efficiency of conjugation and the stability of the resulting linkage are critical parameters in drug development. The following table summarizes data from a study on the conjugation of a MeO-PEG-Br linker to resveratrol, a molecule with hydroxyl groups.

ParameterValueConditionsSource
Conjugation Yield ~80%MeO-PEG-Br, Resveratrol, K₂CO₃, DMF[7]
In Vitro Plasma Half-life ~3 hoursMeO-PEG-PLAO-Succ-RSV (2 kDa) in rat plasma at 37°C[7]

Note: The plasma half-life data is for a similar PEG conjugate and is provided as a reference for the stability of PEGylated compounds.

Experimental Protocols

This section provides a detailed methodology for the conjugation of m-PEG-Br to a molecule containing a hydroxyl group, adapted from the study by Basavaraj et al. (2015).[7] This serves as a foundational protocol that can be optimized for other nucleophiles like thiols and amines.

Synthesis of a Resveratrol-PEG Ether Conjugate

Materials:

  • Methoxy-Polyethylene Glycol-Bromide (m-PEG-Br)

  • Resveratrol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • 1 M Sodium Hydroxide (NaOH)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • DCM/Methanol mobile phase for column chromatography

Procedure:

  • Dissolve Resveratrol in anhydrous DMF in a round-bottom flask.

  • Add potassium carbonate to the solution. The optimal concentration was found to be 1.8 mM.[7]

  • Add m-PEG-Br to the reaction mixture.

  • Allow the reaction to proceed with stirring at room temperature. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding 1 M NaOH.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate in vacuo to yield the crude product.

  • Purify the crude product using column chromatography with a DCM/Methanol gradient to isolate the PEGylated resveratrol.

Purification and Characterization

Purification:

  • Size Exclusion Chromatography (SEC): This is a common and effective method for removing unreacted low molecular weight species from the PEGylated product.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for both analytical monitoring of the reaction and for purification, separating the conjugate from unreacted starting materials based on polarity.

Characterization:

  • Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS are used to confirm the molecular weight of the final conjugate, thereby verifying successful PEGylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the conjugate and to determine the extent of conjugation by comparing the integration of peaks corresponding to the PEG chain and the target molecule.[7]

Visualization of Workflows

The following diagrams illustrate the key processes involved in the use of this compound as a linker.

Conjugation_Workflow Start Start: this compound + Target Molecule (R-Nu) Reaction Step 1: Conjugation Reaction (e.g., in DMF with K₂CO₃) Start->Reaction Quench Step 2: Reaction Quenching & Crude Product Extraction Reaction->Quench Purification Step 3: Purification (e.g., HPLC, SEC) Quench->Purification Analysis Step 4: Characterization (MS, NMR) Purification->Analysis FinalProduct Final Product: Purified R-Nu-PEG7-m Analysis->FinalProduct

Figure 2: General workflow for this compound conjugation.

Conclusion

This compound is a versatile and effective linker for the covalent modification of a wide range of molecules. Its mechanism of action, based on a robust SN2 reaction, allows for efficient conjugation under biocompatible conditions. The inherent properties of the PEG chain provide significant advantages in terms of solubility, stability, and pharmacokinetics, making this compound a valuable tool in the design and development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this linker in their work.

References

The Precision Advantage: A Technical Guide to Monodisperse PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the realm of bioconjugation, the choice of a linker molecule is a critical determinant of a drug's success. This technical guide provides an in-depth exploration of monodisperse Poly(ethylene glycol) (PEG) linkers, highlighting their superior applications in enhancing drug efficacy, safety, and manufacturability. Through a detailed examination of their properties, synthesis, and roles in experimental workflows, this document serves as a comprehensive resource for professionals dedicated to the next generation of targeted therapies.

The Paradigm Shift from Polydispersity to Monodispersity

Historically, PEGylation, the process of attaching PEG chains to molecules, has employed polydisperse PEGs—a heterogeneous mixture of polymers with a range of molecular weights.[1] While effective in improving drug stability and pharmacokinetics, this heterogeneity introduces significant challenges in manufacturing, characterization, and reproducibility.[1][2]

The advent of monodisperse PEG linkers , which are single, discrete chemical entities with a precise molecular weight, represents a paradigm shift in the field.[3][4] This uniformity overcomes the limitations of polydispersity, offering unparalleled control over the final drug conjugate's properties.[3][4]

Key Advantages of Monodisperse PEG Linkers

The adoption of monodisperse PEG linkers offers a multitude of advantages that directly impact the performance and developability of complex biologics like antibody-drug conjugates (ADCs).

  • Homogeneity and Purity: Monodisperse PEGylation results in a single, well-defined molecular entity, simplifying analytical characterization and ensuring lot-to-lot consistency.[3] This is a crucial aspect of pharmaceutical development, streamlining regulatory processes.

  • Improved Pharmacokinetics: The uniform length of monodisperse PEG chains allows for precise control over the hydrodynamic radius of the conjugate, leading to more predictable and optimized pharmacokinetic (PK) profiles, including extended circulation half-life and reduced clearance.[4][5]

  • Enhanced Stability and Solubility: The hydrophilic nature of the PEG chain creates a hydration shell around the drug molecule, significantly increasing its solubility and preventing aggregation, especially when dealing with hydrophobic payloads.[4][5]

  • Reduced Immunogenicity: By creating a "stealth" effect and preventing aggregation, PEG linkers can shield the conjugate from the immune system, reducing the risk of an immune response.[4]

  • Higher Drug-to-Antibody Ratios (DAR): In the context of ADCs, monodisperse PEG linkers enable the attachment of a higher number of drug molecules per antibody without inducing aggregation, potentially leading to enhanced potency.[4]

Quantitative Data on the Impact of Monodisperse PEG Linkers

While direct comparative studies with extensive quantitative data in tabular format between monodisperse and polydisperse PEG linkers in ADCs are not abundantly available in the public domain, the impact of PEG chain length and the general benefits of PEGylation on pharmacokinetics and efficacy have been documented.

A study on affibody-based drug conjugates demonstrated a clear relationship between PEG molecular weight and the conjugate's half-life and cytotoxicity.[6]

ConjugatePEG Molecular Weight (kDa)Half-life Extension (-fold)In Vitro Cytotoxicity Reduction (-fold)
ZHER2-SMCC-MMAE (HM) 011
ZHER2-PEG4K-MMAE (HP4KM) 42.56.5
ZHER2-PEG10K-MMAE (HP10KM) 1011.222.5

Table 1: Impact of PEG Chain Length on Affibody-Drug Conjugate Properties. Data sourced from a study on affibody-based conjugates, demonstrating the trade-off between extended half-life and reduced in vitro cytotoxicity with increasing PEG molecular weight.[6]

Another study investigating the effect of monodisperse PEG length on the pharmacokinetics of a DAR 8 ADC showed that longer PEG chains (8, 12, and 24 units) significantly increased plasma exposure and stabilized clearance compared to shorter or no PEG linkers.[7] This highlights the ability to fine-tune the PK profile by selecting a monodisperse PEG of a specific length.

Core Applications of Monodisperse PEG Linkers

The precise nature of monodisperse PEG linkers makes them invaluable in a variety of applications within drug development and biomedical research.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[8] The linker that connects the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety.[8] Monodisperse PEG linkers are increasingly being incorporated into ADC design to:

  • Improve Solubility and Stability: Many potent cytotoxic payloads are hydrophobic. The inclusion of a hydrophilic PEG linker prevents aggregation and improves the overall solubility of the ADC.[9]

  • Enable Higher Drug Loading: By mitigating the hydrophobicity of the payload, PEG linkers allow for the attachment of more drug molecules to the antibody (higher DAR) without compromising the ADC's physical properties, which can lead to increased potency.[4]

  • Optimize Pharmacokinetics: The defined length of the PEG linker allows for fine-tuning of the ADC's circulation time, ensuring it can reach the tumor site effectively.[10]

PROTACs and Molecular Glues

Proteolysis-targeting chimeras (PROTACs) and molecular glues are novel therapeutic modalities that induce the degradation of specific target proteins. The linker connecting the target-binding moiety and the E3 ligase-recruiting moiety is crucial for the efficacy of these molecules. Monodisperse PEG linkers offer precise control over the distance and orientation between the two ends, which is critical for the formation of a stable ternary complex and subsequent protein degradation.

Peptide and Protein Modification

PEGylation of therapeutic peptides and proteins is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties.[1] Monodisperse PEG linkers provide a homogeneous product, which simplifies characterization and ensures a consistent biological effect.

Nanoparticle Functionalization

Monodisperse PEG linkers are used to functionalize the surface of nanoparticles for drug delivery and imaging applications. The PEG layer provides a "stealth" coating that reduces clearance by the reticuloendothelial system and can be functionalized with targeting ligands for specific cell or tissue delivery.

Experimental Workflows and Methodologies

The development and characterization of drugs utilizing monodisperse PEG linkers involve a series of well-defined experimental workflows.

experimental_workflow cluster_synthesis Linker and Conjugate Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation In Vitro & In Vivo Evaluation s1 Monodisperse PEG Linker Synthesis & Functionalization s2 Bioconjugation (e.g., to Antibody or Drug) s1->s2 p1 Size-Exclusion Chromatography (SEC) s2->p1 p2 Ion-Exchange Chromatography (IEX) s2->p2 c1 Drug-to-Antibody Ratio (DAR) Determination (HIC-HPLC) p1->c1 p2->c1 e1 In Vitro Cytotoxicity Assay (e.g., MTT Assay) c1->e1 c2 Mass Spectrometry c2->e1 c3 Purity Analysis (HPLC) c3->e1 e2 Pharmacokinetic (PK) Studies e1->e2 e3 Efficacy Studies (Xenograft Models) e2->e3

A representative workflow for the development of a bioconjugate using a monodisperse PEG linker.
Detailed Experimental Protocols

The synthesis of monodisperse PEGs is a stepwise process that allows for the precise addition of ethylene glycol units.[8] Solid-phase synthesis offers a chromatography-free method for producing these linkers with high purity.[8]

Solid-Phase Synthesis of a Monodisperse PEG Derivative (General Protocol):

  • Resin Preparation: A Wang resin is typically used as the solid support. The hydroxyl groups on the resin are deprotonated with a strong base like potassium tert-butoxide (tBuOK).[8]

  • Coupling: The deprotonated resin is reacted with a protected PEG monomer, such as a tetraethylene glycol monomer bearing a tosyl group at one end and a dimethoxytrityl (DMTr) protecting group at the other. This Williamson ether formation reaction extends the PEG chain.[8]

  • Deprotection: The DMTr group is removed with a mild acid, such as trifluoroacetic acid (TFA), to expose a new hydroxyl group for the next coupling cycle.[8]

  • Iteration: Steps 2 and 3 are repeated until the desired PEG chain length is achieved.

  • Cleavage and Functionalization: The final PEG linker is cleaved from the resin using a strong acid. The terminal hydroxyl groups can then be converted to various functional groups (e.g., amine, azide, maleimide, NHS ester, DBCO) using standard organic chemistry techniques to facilitate bioconjugation.[6][11][12][13][14]

Purpose: To determine the average number of drug molecules conjugated to each antibody and assess the distribution of different drug-loaded species.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.

    • Mobile Phase B: 20 mM sodium phosphate, pH 7.0, containing 20% isopropanol.

  • Chromatography Conditions:

    • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV at 280 nm.

    • Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) is used to elute the different ADC species based on their hydrophobicity. Unconjugated antibody elutes first, followed by species with increasing DAR.

  • Data Analysis:

    • The peak area for each DAR species is integrated.

    • The average DAR is calculated as the weighted average of the different species.

Purpose: To evaluate the potency of an ADC in killing target cancer cells.

Methodology:

  • Cell Seeding: Target cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: Serial dilutions of the ADC, unconjugated antibody (negative control), and free drug (positive control) are prepared in cell culture medium and added to the cells.

  • Incubation: The plate is incubated for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Mechanism of Action and Intracellular Trafficking of ADCs

The efficacy of an ADC is critically dependent on its successful internalization and the subsequent release of its cytotoxic payload within the target cancer cell. The linker, including its PEG component, plays a role in this intricate process.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments adc Antibody-Drug Conjugate (ADC) receptor Target Antigen on Cancer Cell Surface adc->receptor Binding endosome Early Endosome receptor->endosome Internalization (Receptor-Mediated Endocytosis) lysosome Lysosome endosome->lysosome Trafficking payload Released Cytotoxic Payload lysosome->payload Linker Cleavage & Payload Release target Intracellular Target (e.g., DNA, Tubulin) payload->target Binding & Cytotoxicity apoptosis Apoptosis (Cell Death) target->apoptosis

General mechanism of action of an antibody-drug conjugate (ADC).
Intracellular Trafficking Pathway

  • Binding and Internalization: The ADC circulates in the bloodstream and binds to its specific target antigen on the surface of a cancer cell.[15] This binding triggers receptor-mediated endocytosis, where the cell membrane engulfs the ADC-receptor complex, forming an early endosome.[3][15]

  • Endosomal Trafficking: The early endosome matures into a late endosome and eventually fuses with a lysosome. This trafficking process is a key step in delivering the ADC to the cellular compartment where payload release occurs.[3][15]

  • Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the linker connecting the antibody and the payload is cleaved.[15] For cleavable linkers, this can be triggered by low pH or specific lysosomal enzymes like cathepsins. For non-cleavable linkers, the degradation of the antibody itself releases the payload.

  • Target Engagement and Cytotoxicity: Once released, the cytotoxic payload can exit the lysosome and bind to its intracellular target, such as DNA or microtubules.[16] This disrupts essential cellular processes, ultimately leading to apoptosis (programmed cell death) of the cancer cell.[16]

The properties of the PEG linker can influence the efficiency of this process. While the primary role of the PEG linker is to improve the ADC's properties in circulation, its hydrophilicity and length can potentially impact the efficiency of internalization and intracellular trafficking, although this is an area of ongoing research.

Conclusion

Monodisperse PEG linkers represent a significant advancement in the field of drug development, offering a level of precision and control that is unattainable with their polydisperse counterparts. Their ability to create homogeneous, stable, and highly effective bioconjugates translates into tangible benefits in terms of improved pharmacokinetics, a higher therapeutic index, and enhanced manufacturability. As the demand for more sophisticated and targeted therapies continues to grow, the adoption of monodisperse PEG linkers will be a critical factor in the successful development of the next generation of innovative medicines. This guide provides a foundational understanding for researchers and drug developers to harness the full potential of these precision tools.

References

An In-depth Technical Guide on the Stability and Storage of m-PEG7-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxy-poly(ethylene glycol)-bromide, specifically with seven ethylene glycol repeat units (m-PEG7-Br), is a critical bifunctional linker used extensively in bioconjugation, drug delivery design, and surface modification.[1] Its utility hinges on the reactive terminal bromide, which serves as an excellent leaving group for nucleophilic substitution, and the hydrophilic PEG chain, which enhances solubility and reduces steric hindrance.[1][2] Maintaining the structural integrity of this reagent is paramount for ensuring reproducibility and success in experimental and developmental workflows. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound.

Core Stability Profile

The stability of this compound is influenced by its two primary chemical features: the alkyl bromide functional group and the polyether backbone of the PEG chain. While the methoxy end-cap is relatively stable, the molecule is susceptible to degradation from several environmental factors.

  • Hydrolytic Stability: The carbon-bromine bond is susceptible to hydrolysis, where water acts as a nucleophile to displace the bromide ion, resulting in the formation of m-PEG7-OH and hydrobromic acid. This process is accelerated in aqueous solutions and by non-neutral pH conditions.

  • Oxidative Stability: Like all polyethylene glycols, the ether linkages in the this compound backbone are prone to auto-oxidation.[3][4] This process is often initiated by light, heat, or trace metal impurities and can lead to the formation of peroxides, aldehydes, and carboxylates.[3][4] This degradation not only alters the PEG chain but can lower the pH of the solution over time, further accelerating hydrolysis.[3][4]

  • Thermal Stability: Elevated temperatures can accelerate both hydrolysis and oxidation.[3][4] While specific data for this compound is not publicly available, studies on similar PEG compounds show that thermal stress leads to chain scission and the formation of degradation products.[5]

  • Photostability: Exposure to light, particularly UV radiation, can generate free radicals that initiate the oxidative degradation of the PEG chain.[3][5]

Recommended Storage and Handling

To mitigate degradation and ensure the long-term integrity and reactivity of this compound, adherence to strict storage and handling protocols is essential. The following recommendations are based on supplier datasheets and best practices for PEGylated reagents.[1][2][5][6]

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureShelf Life (Typical)Key Conditions
Solid (as received) -20°C (or -18°C)Up to 3 yearsStore in a tightly sealed, light-protecting vial.[1][6][7] Keep in a dry environment, preferably with a desiccant or under inert gas (Argon/Nitrogen).[1][3][4]
In Anhydrous Solvent -20°C to -80°CUp to 1 year at -80°CUse only anhydrous solvents (e.g., DMF, DCM, Acetonitrile).[1] Store in small aliquots to avoid repeated freeze-thaw cycles. Purge headspace with inert gas.

Key Handling Procedures:

  • Equilibration: Before opening, always allow the vial to equilibrate to room temperature for at least 60 minutes to prevent moisture condensation on the cold solid.[5]

  • Inert Atmosphere: For maximum stability, particularly when preparing solutions, handle the compound under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon line).[1]

  • Solvent Purity: Use high-purity, anhydrous solvents for reconstitution, as trace amounts of water can initiate hydrolysis.[1]

Potential Degradation Pathways

Understanding the potential chemical transformations this compound can undergo is crucial for troubleshooting and quality control. The two primary degradation pathways are hydrolysis of the bromide and oxidation of the PEG chain.

G cluster_main Potential Degradation Pathways for this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A This compound (C₁₅H₃₁BrO₇) B m-PEG7-OH (Hydroxylated PEG) A->B H₂O (Moisture) D PEG Peroxides A->D O₂ / Light / Heat (Air Exposure) C HBr (Hydrobromic Acid) E PEG Aldehydes D->E Further Oxidation G Chain Scission Products D->G F PEG Carboxylates E->F Further Oxidation

Figure 1. Primary degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

To assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to intentionally induce degradation. A generalized protocol is outlined below.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress and to facilitate the identification of primary degradation products.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, photostability chamber

  • HPLC system with UV, ELSD, CAD, or MS detector

Workflow:

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions prep Sample Preparation (this compound in Solution) control Control Sample (Store at -20°C, protected from light) prep->control acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox therm Thermal Stress (Solid & Solution, 80°C) prep->therm photo Photostability (ICH Q1B light exposure) prep->photo analysis Analysis at Time Points (e.g., 0, 2, 8, 24, 48 hrs) control->analysis acid->analysis base->analysis ox->analysis therm->analysis photo->analysis hplc Stability-Indicating HPLC Method (RP-HPLC with MS/ELSD/CAD) analysis->hplc results Data Interpretation (Identify Degradants, Calculate Purity) hplc->results

Figure 2. Workflow for a forced degradation study of this compound.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Add stock solution to 0.1 M HCl or 0.1 M NaOH and incubate at an elevated temperature (e.g., 60°C).[5]

    • Oxidation: Treat the stock solution with 3% H₂O₂ and store at room temperature, protected from light.[5]

    • Thermal Degradation: Expose both solid powder and a solution to high heat (e.g., 80°C).[5]

    • Photostability: Expose solid and solution samples to controlled light conditions as specified by ICH Q1B guidelines.[5]

  • Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method. A reversed-phase C18 column is often suitable. Detection via mass spectrometry (MS) is ideal for identifying the mass of degradation products, while evaporative light scattering (ELSD) or charged aerosol detection (CAD) can be used for quantification as PEG has no strong UV chromophore.[5]

By following these guidelines for storage, handling, and stability assessment, researchers can ensure the quality and reliability of this compound, leading to more consistent and successful outcomes in their research and development endeavors.

References

The Role of m-PEG7-Br in Antibody-Drug Conjugate Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects these two components, is a critical determinant of an ADC's efficacy, stability, and pharmacokinetic profile. This technical guide provides an in-depth examination of m-PEG7-Br, a monofunctional polyethylene glycol (PEG) derivative, and its role as a versatile building block in modern ADC linker design. We will explore its chemical properties, its impact on the physicochemical and pharmacological characteristics of ADCs, and provide detailed experimental protocols and quantitative data to guide researchers in the field.

Core Principles of this compound in ADC Linker Design

This compound, or methyl-PEG7-bromide, is a heterobifunctional linker component characterized by a methoxy-capped seven-unit polyethylene glycol chain and a terminal bromide group.[1][2][3] The methoxy group renders one end inert, making it a monofunctional PEGylating agent, while the bromide serves as a reactive handle for conjugation, acting as an excellent leaving group in nucleophilic substitution reactions.[1][3]

In the context of ADCs, this compound is not typically the entire linker but rather a crucial hydrophilic spacer integrated into a larger, more complex linker structure. Its incorporation addresses several key challenges in ADC development:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are inherently hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation.[4][5][6] The PEG7 chain, composed of repeating ethylene oxide units, is highly hydrophilic, creating a hydration shell that significantly improves the overall solubility and stability of the ADC.[][8][9][10]

  • Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of the ADC, which can reduce the rate of renal clearance and prolong its half-life in circulation.[4][8][11][12][13] This extended exposure increases the probability of the ADC reaching its target tumor cells.

  • Steric Hindrance: The flexible PEG7 chain acts as a physical spacer, preventing the hydrophobic drug molecules from interacting with each other, which further mitigates the risk of aggregation, especially at higher drug-to-antibody ratios (DARs).[9][14]

  • Reduced Immunogenicity: The PEG chain can shield the payload and potentially immunogenic regions of the ADC from the host immune system, thereby reducing the risk of an unwanted immune response.[][10][11]

The diagram below illustrates the relationship between the intrinsic properties of the PEG7 moiety and its impact on the final ADC's performance.

G cluster_0 Intrinsic Properties of this compound Moiety cluster_1 Impact on ADC Characteristics cluster_2 Therapeutic Outcome prop1 Hydrophilicity char1 Increased Solubility prop1->char1 char2 Reduced Aggregation prop1->char2 prop2 Flexibility & Size prop2->char2 char3 Prolonged Half-Life (PK) prop2->char3 prop3 Biocompatibility char5 Reduced Immunogenicity prop3->char5 outcome Enhanced Therapeutic Index char1->outcome char2->outcome char3->outcome char4 Improved Stability char4->outcome char5->outcome

Caption: Logical flow from PEG7 properties to improved ADC outcomes.

Quantitative Impact of PEGylation on ADC Performance

While specific data for ADCs containing precisely an this compound linker is often proprietary, the broader effects of PEGylation on ADC parameters are well-documented. The following tables summarize representative data from studies on ADCs with varying PEG linker lengths to illustrate these trends.

Table 1: Representative Impact of PEG Linker Length on ADC Pharmacokinetics

PEG Chain Length Clearance Rate Plasma Half-Life Key Observation Source
PEG2 Faster Shorter Minimal PEGylation shows limited PK improvement. [12]
PEG8 Slower Longer A threshold is reached where further increases in PEG length show diminishing returns on clearance reduction. [12]
PEG24 Slower Longer Significant improvement over non-PEGylated ADCs. [4][5][12]

| 10 kDa PEG | Significantly Slower | ~11-fold increase | Large PEG chains dramatically extend the half-life of smaller antibody fragments. |[13][15] |

Table 2: Representative Effect of PEGylation on In Vitro Cytotoxicity (IC50)

ADC Construct Target Cell Line IC50 Value (nM) Key Observation Source
Non-PEGylated ADC HER2-positive ~1.5 Baseline potency. [13][15]
ADC with 4 kDa PEG HER2-positive ~6.75 (4.5x increase) Longer PEG chains can create steric hindrance, potentially slowing internalization or payload release, thus reducing potency in vitro. [13][15]
ADC with 10 kDa PEG HER2-positive ~33.75 (22.5x increase) The trade-off between improved PK and reduced in vitro potency is a critical optimization parameter. [13][15]

| MMAE Payload Alone | HER2-negative | ~0.35 | Free drugs are highly potent but lack specificity. |[16] |

Table 3: Representative In Vivo Efficacy of PEGylated ADCs in Xenograft Models

ADC Target Tumor Model Dosing Regimen Outcome Source
CDCP1 Ovarian Cancer Xenograft 3 doses Almost complete blockage of tumor growth; median survival doubled vs. control. [17]
Trop-2 Breast Cancer Xenograft Single dose ADCs with optimized PEGylated linkers showed superior tumor suppression and animal tolerability. [4][5]

| HER2 | Admixed (HER2+/HER2-) Xenograft | Single dose | Dual-drug ADCs with optimized linkers effectively suppressed tumor regrowth from heterogeneous cells. |[18] |

Key Experimental Protocols

The development of an ADC using an this compound linker component involves a multi-step process from synthesis to in vivo validation. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of a Drug-PEG7-Linker Moiety

This protocol provides a representative method for attaching a payload (containing a nucleophilic group, e.g., a thiol) to this compound.

  • Materials: this compound, thiol-containing cytotoxic payload (e.g., a derivative of MMAE), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Reversed-phase HPLC system.

  • Reaction Setup: Dissolve the thiol-containing payload (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq) to the solution to deprotonate the thiol group, creating a more potent nucleophile.

  • Conjugation: Add a solution of this compound (1.2 eq) in DMF dropwise to the reaction mixture.

  • Incubation: Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Purification: Upon completion, purify the resulting m-PEG7-Drug conjugate using reversed-phase HPLC to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.

Protocol 2: ADC Conjugation and Characterization

This protocol describes the conjugation of the purified drug-linker to a monoclonal antibody via lysine residues.

  • Antibody Preparation: Prepare the monoclonal antibody in a suitable conjugation buffer (e.g., PBS, pH 8.0).

  • Activation of Drug-Linker: If the drug-linker requires activation (e.g., conversion to an NHS ester), perform this step separately according to standard protocols. For this example, we assume the linker has been synthesized with an NHS ester at the terminus opposite the drug.

  • Conjugation Reaction: Add the activated Drug-PEG7-Linker to the antibody solution at a specific molar ratio (e.g., 10:1 linker-to-antibody) to target surface-accessible lysine residues.

  • Incubation: Gently agitate the reaction mixture at 4°C for 12-16 hours.

  • Purification: Remove unconjugated drug-linker and aggregates using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or LC-MS analysis.[19][20][21]

    • Aggregation Analysis: Assess the percentage of aggregates in the final ADC product using size-exclusion chromatography (SEC-HPLC).

    • Purity: Confirm the purity of the ADC using SDS-PAGE.

Protocol 3: In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC in killing cancer cells that express the target antigen.[22]

  • Cell Culture: Culture target (antigen-positive) and control (antigen-negative) cancer cell lines in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

  • ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free drug in cell culture media. Add the treatments to the cells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add a viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic curve. A potent ADC should have a low IC50 value against target cells and a significantly higher IC50 against control cells.[22]

Protocol 4: In Vivo Efficacy Assessment in a Xenograft Model

This experiment evaluates the ADC's anti-tumor activity in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., NSG or nude mice).

  • Tumor Implantation: Subcutaneously implant cultured human cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.[23]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, non-targeting ADC, therapeutic ADC, positive control chemotherapy).

  • Treatment: Administer the treatments intravenously (IV) via the tail vein at a predetermined dose and schedule (e.g., 5 mg/kg, once every 3 days for four cycles).[23]

  • Monitoring: Monitor tumor volume (measured with calipers) and mouse body weight two to three times per week.[23]

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or it can be continued to assess survival benefits.

  • Data Analysis: Plot the mean tumor volume and body weight for each group over time. Perform statistical analysis to determine the significance of the anti-tumor effect.[17][24]

Visualizing Key ADC Processes

Understanding the mechanism of action and the development workflow is crucial for ADC research. The following diagrams, rendered using DOT language, visualize these complex processes.

ADC Mechanism of Action

This diagram outlines the journey of a PEGylated ADC from administration to inducing cell death in a target cancer cell.

cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cellular Internalization & Trafficking cluster_3 Payload Release & Action A 1. ADC Circulates in Bloodstream (PEG linker enhances stability) B 2. ADC Binds to Target Antigen on Tumor Cell A->B Extravasation C 3. Receptor-Mediated Endocytosis B->C D 4. Trafficking to Lysosome C->D E 5. Linker Cleavage or Antibody Degradation in Lysosome D->E F 6. Cytotoxic Payload is Released E->F G 7. Payload Induces Cell Death (e.g., Apoptosis) F->G

Caption: General mechanism of action for a tumor-targeted ADC.
ADC Development Workflow

This diagram illustrates the comprehensive experimental pipeline for developing an ADC, from initial design to in vivo proof-of-concept.

A Phase 1: Design & Synthesis B Linker-Payload Synthesis (incorporating this compound) A->B C Conjugation to mAb B->C D Purification & Characterization (DAR, Aggregation, Purity) C->D E Phase 2: In Vitro Evaluation D->E F Target Binding Assay (ELISA / Flow Cytometry) E->F G Plasma Stability Assay F->G H Cytotoxicity Assay (IC50) G->H I Phase 3: In Vivo Evaluation H->I J Pharmacokinetic (PK) Study I->J K Tolerability / MTD Study J->K L Xenograft Efficacy Study K->L M Lead Candidate L->M

Caption: A phased experimental workflow for ADC development.

Conclusion

The this compound molecule is a valuable and versatile tool in the ADC development toolkit. While it is just one component of a sophisticated linker system, its incorporation directly addresses fundamental challenges of solubility, stability, and pharmacokinetics that are common when conjugating hydrophobic payloads to large antibody frameworks. By providing a discrete, hydrophilic, and biocompatible spacer, the PEG7 moiety helps to create ADCs with a wider therapeutic window. The terminal bromide functionality allows for straightforward integration into diverse linker chemistries, making it adaptable for various conjugation strategies. A thorough understanding of its properties and the careful optimization of its use, balanced against potential impacts on in vitro potency, are key to designing the next generation of safe and effective antibody-drug conjugates.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Nucleophilic Substitution with m-PEG7-Br

This guide provides a comprehensive overview of nucleophilic substitution reactions involving methoxy-poly(ethylene glycol)7-bromide (this compound). It covers the core reaction mechanisms, influencing factors, experimental protocols, and applications in bioconjugation and materials science.

Introduction to this compound and Nucleophilic Substitution

Methoxy-poly(ethylene glycol)7-bromide, abbreviated as this compound, is a monodisperse PEG linker.[1] Its structure consists of a methoxy group at one terminus, a seven-unit polyethylene glycol chain, and a reactive bromide group at the other end.[1] This bromide atom is an excellent leaving group, making this compound a versatile reagent for attaching PEG chains to various molecules through nucleophilic substitution.[1]

Nucleophilic substitution is a fundamental class of organic reactions in which a nucleophile, an electron-rich species, selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group.[2] In the context of this compound, a nucleophile (Nu:) attacks the carbon atom bonded to the bromine, displacing the bromide ion (Br⁻), which serves as the leaving group.[2][3]

The general form of the reaction is: Nu:⁻ + CH₃O-(CH₂CH₂O)₇-CH₂CH₂-Br → CH₃O-(CH₂CH₂O)₇-CH₂CH₂-Nu + Br⁻

These reactions are critical in drug delivery, nanotechnology, bioconjugation, and the development of PROTACs (PROteolysis TArgeting Chimeras).[4][5][6]

Core Reaction Mechanism: Sₙ2 Pathway

Given that the bromine in this compound is attached to a primary carbon, the predominant mechanism for its nucleophilic substitution is the Sₙ2 (Substitution, Nucleophilic, Bimolecular) reaction.[7][8]

Key characteristics of the Sₙ2 mechanism include:

  • A Concerted, Single-Step Process: The nucleophile attacks the electrophilic carbon at the same time as the bond to the leaving group breaks.[7][8]

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the this compound substrate and the nucleophile.[3][7][9] The rate law is expressed as: Rate = k[this compound][Nucleophile].[7]

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group.[8] This leads to an inversion of stereochemistry if the carbon is a chiral center.[2][8]

  • Steric Hindrance: Sₙ2 reactions are sensitive to steric hindrance. They proceed fastest with methyl and primary substrates, such as this compound, and are very slow or do not occur with tertiary substrates.[8]

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Nu Nu⁻ Substrate mPEG₇-CH₂-Br TS [Nu---CH₂(mPEG₇)---Br]⁻ Product Nu-CH₂-mPEG₇ TS->Product Bond Formation/ Bond Breaking LG Br⁻

Caption: Sₙ2 reaction mechanism of this compound with a nucleophile.

Factors Influencing Nucleophilic Substitution with this compound

Several factors critically affect the rate and efficiency of the Sₙ2 reaction.

  • The Nucleophile: The strength of the nucleophile is paramount. Stronger nucleophiles lead to faster reactions. Common nucleophiles used in bioconjugation include thiols (from cysteine), amines (from lysine or N-terminus), and, to a lesser extent, carboxylates (from aspartate/glutamate).[10] Nucleophilicity generally increases with basicity and polarizability.

  • The Solvent: Polar aprotic solvents like acetone, DMSO, and DMF are ideal for Sₙ2 reactions.[11] These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it more reactive. Protic solvents (like water or ethanol) can hydrogen-bond with the nucleophile, reducing its reactivity.[12]

  • The Leaving Group: The bromide ion is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is stable in solution.[2] Its ability to stabilize a negative charge makes the C-Br bond easier to break.

  • Temperature: Increasing the reaction temperature generally increases the rate of reaction by providing more kinetic energy to the reacting molecules.

Quantitative Data and Reaction Conditions

While specific kinetic data for this compound is proprietary to manufacturers, data from analogous reactions provide valuable insights. For example, the reaction of benzyl bromide with sodium azide, another primary bromide undergoing Sₙ2, proceeds to 98% yield in just 50 minutes at room temperature when using PEG 400 as a reaction medium.[13][14][15] This highlights the efficiency of such substitutions under optimized conditions.

The following table summarizes typical conditions for nucleophilic substitution on primary alkyl bromides with common nucleophiles.

Nucleophile (Nu:⁻)Typical SolventTemperature (°C)Typical Reaction TimeProduct Linkage
Amine (R-NH₂)DMF, DMSO25 - 604 - 24 hoursSecondary Amine
Thiol (R-SH) / Thiolate (R-S⁻)DMF, Water (pH > 7)251 - 6 hoursThioether
Azide (N₃⁻)PEG 400, DMSO251 - 2 hoursAlkyl Azide
Carboxylate (R-COO⁻)DMF, THF50 - 8012 - 48 hoursEster

Note: Reaction times and yields are highly dependent on the specific substrates and concentrations used.

Experimental Protocols

General Protocol for Nucleophilic Substitution with this compound

This protocol provides a general workflow for reacting this compound with a nucleophile-containing substrate (e.g., a peptide or small molecule).

  • Reagent Preparation: Dissolve the nucleophile-containing substrate in an appropriate anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Addition of Base (if necessary): For nucleophiles like thiols or primary/secondary amines, add a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) to deprotonate the nucleophile and increase its reactivity. A 1.5 to 2.0 molar excess is typical.

  • Addition of this compound: Dissolve this compound (typically 1.1 to 1.5 molar excess) in the same solvent and add it to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction, if necessary (e.g., by adding water).

    • Remove the solvent under reduced pressure.

    • Purify the resulting PEGylated conjugate using techniques like column chromatography, preparative HPLC, or precipitation.

  • Characterization: Confirm the structure and purity of the final product using methods such as NMR spectroscopy and mass spectrometry.

Experimental_Workflow A Dissolve Substrate (with Nucleophile) in Solvent B Add Base (e.g., DIEA, if needed) A->B C Add this compound Solution B->C D Stir under Inert Atmosphere (Room Temp or Heat) C->D E Monitor Reaction (TLC / HPLC) D->E E->D Incomplete F Workup & Purification (Chromatography / Precipitation) E->F Complete G Characterize Product (NMR / MS) F->G

Caption: General experimental workflow for PEGylation with this compound.

Applications in Bioconjugation and Drug Development

The primary application of this compound is in PEGylation, the covalent attachment of PEG chains to molecules.[10] This process is widely used to improve the pharmaceutical properties of peptides, proteins, and small-molecule drugs.

Benefits of PEGylation include:

  • Increased Solubility: The hydrophilic PEG chain enhances the aqueous solubility of hydrophobic molecules.[16]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of a molecule, reducing its renal clearance and extending its circulation half-life.

  • Reduced Immunogenicity: The PEG chain can shield antigenic sites on a protein, reducing its potential to elicit an immune response.[17]

A common application is the site-specific modification of proteins. For example, the thiol group of a cysteine residue or the amine group of a lysine residue can act as the nucleophile to attack this compound, forming a stable PEGylated protein conjugate.

Bioconjugation_Pathway Protein Protein (e.g., with Lysine) Reaction Nucleophilic Substitution (Sₙ2) Protein->Reaction mPEG This compound mPEG->Reaction Conjugate PEGylated Protein Reaction->Conjugate Properties Improved Properties: - Increased Half-life - Reduced Immunogenicity - Enhanced Solubility Conjugate->Properties

Caption: Pathway for protein PEGylation using this compound.

References

Methodological & Application

Application Notes and Protocols for Protein PEGylation with m-PEG7-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. Benefits of PEGylation include improved bioavailability, increased serum half-life, reduced immunogenicity, and enhanced stability.[1][2] m-PEG7-Br is a monofunctional PEG reagent containing a seven-unit PEG chain with a terminal methoxy group and a reactive bromide group.[3][4] The bromide group is a good leaving group for nucleophilic substitution reactions, enabling the covalent attachment of the PEG chain to specific amino acid residues on the protein surface, primarily targeting the nucleophilic side chains of cysteine (thiol group) and lysine (ε-amino group), as well as the N-terminal α-amino group.[3]

This document provides detailed protocols for protein PEGylation using this compound, covering reaction setup, purification of the PEGylated conjugate, and analytical characterization.

Reagent Information: this compound

PropertyValueReference
Chemical Name 1-Bromo-22-methoxy-3,6,9,12,15,18,21-heptaoxadocosane[5]
Synonyms m-PEG7-bromide, Methoxy-PEG7-bromide[4][5]
CAS Number 104518-25-4[3][4][5][6][7]
Molecular Formula C15H31BrO7[5][6][7]
Molecular Weight 403.31 g/mol [3][5][6][7]
Appearance Light yellowish liquid or solid[6][7]
Purity ≥95%[3][6][7]
Storage Store at -20°C, protected from light and moisture.[3][5]
Solubility Soluble in water and common organic solvents (e.g., DMF, DMSO).

Experimental Protocols

Site-Specific PEGylation Strategies

Site-specific PEGylation is crucial for producing homogeneous conjugates with preserved biological activity.[8][9] The reactivity of different nucleophilic groups on a protein can be modulated by controlling the reaction pH.

  • N-terminal Amine PEGylation: The pKa of the N-terminal α-amino group is typically lower (around 7.6-8.0) than that of the ε-amino group of lysine residues (around 10.0-10.5).[10] Performing the PEGylation reaction at a pH between 7.0 and 8.0 can favor the modification of the N-terminus.

  • Cysteine (Thiol) PEGylation: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form. Site-directed mutagenesis can be employed to introduce a free cysteine at a specific location for targeted PEGylation. The reaction with thiol groups is typically performed at a pH between 6.5 and 7.5 to ensure the selectivity of the maleimide reaction.

General Workflow for Protein PEGylation with this compound

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reagent_Prep Reagent Preparation (Protein, this compound, Buffers) PEGylation PEGylation Reaction (Controlled pH and Stoichiometry) Reagent_Prep->PEGylation Incubate Purification Purification of Conjugate (SEC, IEX, or HIC) PEGylation->Purification Separate Analysis Characterization (SDS-PAGE, HPLC, MS) Purification->Analysis Analyze

Caption: General workflow for protein PEGylation.

Protocol 1: PEGylation of a Lysine Residue or N-terminus

This protocol describes a general method for PEGylating primary amines on a protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.4 (for N-terminal selective) or pH 8.0-8.5 (for lysine)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., SEC, IEX)

  • Analytical instruments (e.g., SDS-PAGE, HPLC, Mass Spectrometer)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • This compound Preparation: Immediately before use, dissolve this compound in the reaction buffer or a compatible organic solvent like DMSO to a stock concentration of 10-100 mM.

  • PEGylation Reaction:

    • Add the this compound solution to the protein solution at a desired molar ratio (e.g., 1:1, 1:5, 1:10 protein:PEG). The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method.

    • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from the smaller unreacted PEG reagent.[11][12]

    • Ion Exchange Chromatography (IEX): Can separate PEGylated proteins based on changes in surface charge.[11]

  • Analysis: Characterize the purified PEGylated protein.

Protocol 2: PEGylation of a Cysteine Residue

This protocol is for the site-specific PEGylation of a free cysteine residue.

Materials:

  • Protein with a free cysteine residue

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate buffer, 5 mM EDTA, pH 7.0

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent: 100 mM L-cysteine or β-mercaptoethanol

  • Purification and analytical equipment as in Protocol 1.

Procedure:

  • Protein Preparation: If necessary, reduce any disulfide bonds to generate a free thiol by incubating the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. Subsequently, remove the TCEP by dialysis or a desalting column. Dissolve the protein in the reaction buffer to 1-10 mg/mL.

  • This compound Preparation: Prepare a stock solution as described in Protocol 1.

  • PEGylation Reaction:

    • Add this compound to the protein solution at a 5- to 20-fold molar excess.

    • Incubate at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol group.

  • Quenching: Add the quenching reagent to a final concentration of 10 mM to react with excess this compound. Incubate for 30 minutes.

  • Purification and Analysis: Follow steps 5 and 6 from Protocol 1.

Optimization of PEGylation Reaction

Several factors can influence the efficiency and specificity of the PEGylation reaction.

ParameterRecommendation for Optimization
Molar Ratio (PEG:Protein) Start with a 5:1 to 10:1 molar ratio and optimize based on the desired degree of PEGylation.
pH For N-terminal selectivity, screen pH values from 7.0 to 8.0. For lysine modification, use pH 8.0-9.0. For cysteine modification, maintain pH between 6.5 and 7.5.
Reaction Time Test different incubation times (e.g., 1, 2, 4, and 12 hours) to determine the optimal reaction duration.
Temperature Reactions can be performed at room temperature or 4°C. Lower temperatures may require longer incubation times but can improve protein stability.
Protein Concentration Higher protein concentrations (e.g., >5 mg/mL) can increase the reaction rate.

Purification and Characterization of PEGylated Proteins

Purification Methods

The choice of purification method depends on the properties of the protein and the PEGylated conjugate.

MethodPrincipleApplication
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.[11]Efficient for removing unreacted PEG and separating mono-PEGylated from multi-PEGylated species.[11][12]
Ion Exchange Chromatography (IEX) Separates molecules based on their net charge.[11]Can resolve PEGylated isomers if the PEGylation site alters the protein's surface charge.[11]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.[11]Can be used as an orthogonal method to IEX for higher purity.[11]
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on their hydrophobicity.[11]Useful for analytical characterization and purification of smaller proteins and peptides.[11]
Characterization Techniques

A combination of analytical techniques is recommended to confirm successful PEGylation and characterize the final product.

TechniqueInformation Obtained
SDS-PAGE Visual confirmation of an increase in molecular weight upon PEGylation.
HPLC (SEC, IEX, RP-HPLC) Assessment of purity, degree of PEGylation, and separation of isomers.[1][10][13][14]
Mass Spectrometry (MALDI-TOF, ESI-MS) Accurate determination of the molecular weight of the conjugate and the number of attached PEG chains.[15]
UV-Vis Spectroscopy Protein concentration determination (at 280 nm).[15]
Charged Aerosol Detection (CAD) Quantification of PEG and PEGylated proteins, especially for PEGs lacking a chromophore.[1][13]

Signaling Pathway Diagram (Illustrative Example)

While this compound itself does not directly participate in a signaling pathway, the PEGylated protein it produces may be designed to modulate one. The following is a hypothetical example of a PEGylated growth factor antagonist blocking a receptor tyrosine kinase pathway.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Dimerization Dimerization & Autophosphorylation Receptor->Dimerization PEG_Antagonist PEGylated Antagonist PEG_Antagonist->Receptor Blocks Growth_Factor Growth Factor Growth_Factor->Receptor Binds Downstream Downstream Signaling (e.g., MAPK, PI3K pathways) Dimerization->Downstream Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream->Cellular_Response

Caption: PEGylated antagonist blocking a signaling pathway.

Conclusion

The this compound reagent provides a versatile tool for the PEGylation of proteins, offering the potential to improve their therapeutic properties. The protocols and guidelines presented here serve as a starting point for developing a robust and optimized PEGylation process. Careful consideration of reaction conditions, purification strategies, and analytical characterization is essential for producing well-defined and effective PEGylated protein therapeutics.

References

Application Notes: Site-Specific Protein PEGylation using m-PEG7-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs.[1][2] Benefits of PEGylation include an extended circulating half-life, increased stability against proteolytic degradation, improved solubility, and reduced immunogenicity.[3][4] Site-specific PEGylation, in particular, is crucial for preserving the biological activity of the protein by directing the PEG moiety away from active sites.

This document provides detailed application notes and protocols for the site-specific conjugation of methoxy-PEG7-Bromide (m-PEG7-Br) to thiol groups on proteins. The bromoacetyl group of this compound reacts with the sulfhydryl group of cysteine residues via nucleophilic substitution to form a highly stable, irreversible thioether bond.[][6][7] This method offers excellent chemoselectivity for cysteine, a relatively rare amino acid, allowing for precise control over the site of PEGylation.

Chemistry of Thiol-Bromoacetyl Conjugation

The core of this application is the alkylation of a protein's cysteine thiol group by the bromoacetyl moiety of the this compound reagent. The reaction proceeds via an SN2 mechanism where the nucleophilic sulfur atom of a deprotonated cysteine (thiolate anion) attacks the electrophilic carbon atom adjacent to the bromine, displacing the bromide leaving group.[8]

This reaction is highly dependent on pH. The thiol group of cysteine has a pKa of approximately 8.3-8.5.[2][8] For the reaction to proceed efficiently, the thiol group must be in its more nucleophilic thiolate form (S⁻). Therefore, the conjugation is typically performed at a pH above 7.5. Studies have shown that bromoacetyl groups exhibit high chemoselectivity for thiols at pH values up to 9.0, with minimal reactivity towards other nucleophilic residues like lysine or histidine.[9][10] This contrasts with maleimide-based reagents, which are most selective in a narrower pH range of 6.5-7.5.[7][9] The resulting thioether linkage is very stable and not susceptible to reversal under physiological conditions.[][11]

cluster_reactants Reactants cluster_product Product Protein Protein-SH Cysteine Thiol Process Thiol Alkylation (SN2 Reaction) pH 7.5 - 9.0 Protein->Process PEG This compound CH₃O-(CH₂CH₂O)₇-CH₂-C(O)-CH₂-Br PEG->Process Conjugate PEGylated Protein Protein-S-CH₂-C(O)-CH₂-(OCH₂CH₂)₇-OCH₃ Process->Conjugate

Caption: Chemical reaction scheme for the conjugation of this compound to a protein thiol group.

Quantitative Data Summary

While precise kinetic and efficiency data are highly dependent on the specific protein, buffer composition, and reaction conditions, the following table summarizes key parameters and expected outcomes for the conjugation of this compound to protein thiols.

ParameterRecommended RangeNotes
pH 7.5 - 9.0The reaction rate increases with pH. However, pH > 9.0 may increase side reactions with other nucleophilic residues like lysine and histidine.[9][10]
Molar Ratio (PEG:Protein) 5:1 to 20:1An excess of the PEG reagent is typically required to drive the reaction to completion. The optimal ratio should be determined empirically.[2]
Reaction Temperature 4°C to 25°C (Room Temp)Lower temperatures (4°C) can be used for longer incubation times to minimize protein degradation, while room temperature allows for shorter reaction times.[2]
Reaction Time 2 to 24 hoursDependent on temperature, pH, and molar ratio. The reaction progress should be monitored to determine the optimal time.[2]
Bond Stability HighThe resulting thioether bond is stable and considered irreversible under physiological conditions.[][11]
Selectivity High for ThiolsBromoacetyl groups are highly selective for cysteine residues at the recommended pH range.[9]

Experimental Protocols

Protocol 1: Preparation of Protein and Reagents

This protocol describes the necessary steps to prepare the protein and this compound reagent prior to conjugation.

A. Protein Preparation and Disulfide Reduction (if necessary)

  • Buffer Exchange: Prepare the protein in a suitable, non-nucleophilic buffer such as Phosphate Buffered Saline (PBS) or HEPES at a concentration of 1-10 mg/mL.[2] Ensure the buffer does not contain primary amines (e.g., Tris) or thiol-containing compounds.

  • Disulfide Reduction: If the target cysteine residues are involved in disulfide bonds, they must be reduced.

    • Add a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution. TCEP is recommended as it does not need to be removed prior to conjugation with haloacetyls.[12]

    • Incubate at room temperature for 30-60 minutes.

    • Note: If using Dithiothreitol (DTT), it must be removed by dialysis or a desalting column before adding this compound, as it will compete for the reagent.

B. Preparation of this compound Stock Solution

  • This compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening.

  • Dissolve the this compound in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).

  • This stock solution should be used immediately.

Protocol 2: Conjugation of this compound to Protein

This protocol details the conjugation reaction itself.

  • Initiate Reaction: Add the calculated volume of the this compound stock solution to the prepared protein solution to achieve the desired molar excess (start with a 10:1 molar ratio of PEG to protein). Add the PEG reagent dropwise while gently stirring.

  • Incubation: Incubate the reaction mixture. Recommended starting conditions are 2 hours at room temperature or overnight at 4°C.[2] Protect the reaction from light if the protein is light-sensitive.

  • Quenching (Optional): To stop the reaction, a quenching reagent can be added. Add a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 15-30 minutes.

Protocol 3: Purification and Analysis of the PEGylated Protein

This protocol describes how to purify the conjugate and analyze the results.

  • Purification: Remove the excess PEG reagent and reaction byproducts from the PEGylated protein conjugate.

    • Size Exclusion Chromatography (SEC): This is the most common method for separating the larger PEG-protein conjugate from smaller, unreacted PEG molecules.

    • Dialysis/Tangential Flow Filtration (TFF): Suitable for removing small molecule impurities. Multiple buffer exchanges are required.

  • Analysis and Characterization:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. PEGylated proteins will show a significant increase in apparent molecular weight, appearing as a higher molecular weight band or smear compared to the unmodified protein.[3][13]

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the degree of PEGylation by determining the precise molecular weight of the conjugate.[3]

    • HPLC: Reversed-phase or size-exclusion HPLC can be used to assess purity and quantify the extent of conjugation.

cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_purify Phase 3: Purification & Analysis arrow arrow A1 Prepare Protein (1-10 mg/mL in PBS/HEPES) A2 Reduce Disulfides (optional) (Add 10x TCEP, incubate 30-60 min) A1->A2 C1 Combine Protein and PEG Reagent (Target Molar Ratio: 10:1) A2->C1 B1 Prepare this compound Stock (Dissolve in anhydrous DMF/DMSO) B1->C1 C2 Incubate (2h @ RT or Overnight @ 4°C) C1->C2 C3 Quench Reaction (optional) (Add excess DTT/BME) C2->C3 D1 Purify Conjugate (Size Exclusion Chromatography) C3->D1 D2 Analyze Product (SDS-PAGE, Mass Spec, HPLC) D1->D2

Caption: Experimental workflow for protein PEGylation with this compound.

Troubleshooting and Optimization

Caption: Decision tree for optimizing the this compound conjugation reaction.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with m-PEG7-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene glycol (PEG) is a cornerstone of nanomedicine, enhancing biocompatibility, stability, and circulation time. This process, known as PEGylation, creates a hydrophilic shell around the nanoparticle, which helps to reduce protein adsorption and minimize clearance by the immune system. m-PEG7-Br, a monodisperse methoxy-terminated PEG with a reactive bromide group, is a versatile linker for achieving this surface modification. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, allowing for covalent attachment to various nanoparticle surfaces.

These application notes provide a comprehensive guide to the use of this compound for functionalizing nanoparticles, including detailed protocols for gold (AuNPs) and iron oxide (IONPs) nanoparticles, characterization techniques, and subsequent applications in drug delivery and bioconjugation.

Principle of this compound Functionalization

The functionalization of nanoparticles with this compound relies on the covalent bond formation between the terminal bromide of the PEG linker and a nucleophilic functional group on the nanoparticle surface. Common nucleophiles for this reaction include primary amines (-NH2) and thiols (-SH). Therefore, the nanoparticle surface must either inherently possess these groups or be pre-functionalized to introduce them.

Data Presentation: Nanoparticle Characterization

The successful functionalization of nanoparticles with this compound can be confirmed through various characterization techniques. The following tables summarize typical quantitative data before and after PEGylation.

Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Functionalization

ParameterBefore Functionalization (Bare Nanoparticles)After Functionalization (m-PEG7-Nanoparticles)Technique
Hydrodynamic Diameter (nm) 15 ± 225 ± 3Dynamic Light Scattering (DLS)
Zeta Potential (mV) -35 ± 5 (for citrate-stabilized AuNPs)-10 ± 3Zeta Potential Measurement
+30 ± 4 (for amine-functionalized IONPs)+15 ± 3
Polydispersity Index (PDI) < 0.2< 0.25Dynamic Light Scattering (DLS)

Table 2: Drug Loading and Encapsulation Efficiency in m-PEG7-Functionalized Nanoparticles

DrugNanoparticle TypeDrug Loading Content (DLC) (%)Encapsulation Efficiency (EE) (%)
Doxorubicin PEGylated Liposomes5 - 10> 90
Paclitaxel PEG-PLGA Nanoparticles1 - 570 - 85
Curcumin PEGylated Gold Nanoparticles2 - 760 - 80

Experimental Protocols

Protocol 1: Functionalization of Amine-Modified Iron Oxide Nanoparticles (IONPs) with this compound

This protocol describes the covalent attachment of this compound to IONPs that have been surface-modified to present primary amine groups.

Materials:

  • Amine-functionalized IONPs (e.g., 10 mg/mL in a suitable buffer like PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or another non-nucleophilic base

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Magnetic separator

  • Shaker or vortex mixer

Procedure:

  • IONP Preparation: Disperse the amine-functionalized IONPs in anhydrous DMF to a final concentration of 5 mg/mL. Sonicate briefly if necessary to ensure a uniform dispersion.

  • Reaction Mixture Preparation: In a separate tube, dissolve this compound in anhydrous DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the this compound solution to the IONP dispersion. The molar ratio of this compound to the estimated surface amine groups should be in excess (e.g., 10:1 to 50:1) to drive the reaction to completion.

    • Add triethylamine to the reaction mixture to act as a base and neutralize the HBr byproduct. A 2-3 molar excess relative to the this compound is recommended.

    • Incubate the reaction mixture at room temperature for 24-48 hours with continuous gentle shaking.

  • Purification:

    • Collect the functionalized IONPs using a magnetic separator.

    • Carefully remove the supernatant.

    • Wash the nanoparticles by resuspending them in fresh DMF and repeating the magnetic separation. Perform this washing step three times.

    • Finally, wash the nanoparticles three times with PBS (pH 7.4) to remove any residual DMF.

  • Final Product: Resuspend the m-PEG7-IONPs in PBS or another desired buffer for storage at 4°C.

Protocol 2: Functionalization of Thiol-Modified Gold Nanoparticles (AuNPs) with this compound

This protocol details the attachment of this compound to AuNPs that have been functionalized with a thiol-containing ligand.

Materials:

  • Thiol-functionalized AuNPs (e.g., in aqueous solution)

  • This compound

  • Aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.5)

  • Centrifuge capable of pelleting the AuNPs

Procedure:

  • AuNP Preparation: Ensure the thiol-functionalized AuNPs are well-dispersed in the aqueous buffer.

  • Reaction Mixture Preparation: Dissolve this compound in the same aqueous buffer.

  • Conjugation Reaction:

    • Add the this compound solution to the AuNP dispersion in a molar excess.

    • The reaction between a thiol and an alkyl bromide can be slow. The reaction can be allowed to proceed at room temperature for 48-72 hours or gently heated (e.g., 40-50°C) for 12-24 hours to increase the reaction rate.

  • Purification:

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and duration will depend on the size of the AuNPs.

    • Carefully remove and discard the supernatant containing unbound this compound.

    • Resuspend the AuNP pellet in fresh buffer.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted reagents.

  • Final Product: Resuspend the purified m-PEG7-AuNPs in the desired buffer for storage at 4°C.

Mandatory Visualizations

experimental_workflow_IONP cluster_start Starting Materials cluster_process Functionalization Process cluster_purification Purification cluster_end Final Product IONP Amine-functionalized Iron Oxide Nanoparticles Dispersion Disperse IONPs in DMF IONP->Dispersion PEG This compound Addition Add this compound and Triethylamine PEG->Addition Solvent Anhydrous DMF Solvent->Dispersion Base Triethylamine Base->Addition Dispersion->Addition Reaction Incubate 24-48h with shaking Addition->Reaction MagSep1 Magnetic Separation Reaction->MagSep1 WashDMF Wash with DMF (3x) MagSep1->WashDMF WashPBS Wash with PBS (3x) WashDMF->WashPBS FinalProd m-PEG7-IONPs in PBS WashPBS->FinalProd

Caption: Workflow for functionalizing amine-modified IONPs with this compound.

antibody_conjugation_workflow cluster_activation Nanoparticle Activation cluster_conjugation Antibody Conjugation cluster_quenching_purification Quenching & Purification cluster_final Final Product StartNP Carboxyl-terminated m-PEG7-Nanoparticle Activation Activate Carboxyl Groups (form NHS ester) StartNP->Activation EDC_NHS EDC and Sulfo-NHS EDC_NHS->Activation Conjugation React Activated NP with Antibody Activation->Conjugation Antibody Targeting Antibody Antibody->Conjugation Quenching Quench Reaction (e.g., with Tris buffer) Conjugation->Quenching Purification Purify by Centrifugation or Size Exclusion Chromatography Quenching->Purification FinalConjugate Antibody-Nanoparticle Conjugate Purification->FinalConjugate

Caption: Workflow for antibody conjugation to carboxyl-terminated m-PEG7-NPs.

Application: Antibody Conjugation to m-PEG7-Functionalized Nanoparticles

For targeted drug delivery, the surface of the PEGylated nanoparticles can be further functionalized with targeting ligands, such as antibodies. This requires a heterobifunctional PEG linker, for instance, one with a bromide at one end (for nanoparticle attachment) and a carboxyl or amine group at the other end (for antibody conjugation). Assuming a carboxyl-terminated m-PEG7 linker was used for nanoparticle functionalization, the following protocol outlines the antibody conjugation process using EDC/NHS chemistry.

Protocol 3: Antibody Conjugation to Carboxyl-Terminated m-PEG7-Nanoparticles

Materials:

  • Carboxyl-terminated m-PEG7-Nanoparticles (in MES buffer, pH 6.0)

  • Targeting antibody (in PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid)

  • Quenching buffer (e.g., 1 M Tris or glycine, pH 8.0)

  • Purification column (e.g., size exclusion chromatography) or centrifuge

Procedure:

  • Nanoparticle Activation:

    • Disperse the carboxyl-terminated m-PEG7-Nanoparticles in MES buffer (pH 6.0).

    • Prepare fresh solutions of EDC and Sulfo-NHS in cold MES buffer.

    • Add the EDC and Sulfo-NHS solutions to the nanoparticle dispersion. A typical molar ratio is a 10-fold excess of EDC and a 25-fold excess of Sulfo-NHS relative to the carboxyl groups on the nanoparticles.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming a reactive NHS ester.

  • Antibody Conjugation:

    • Immediately after activation, add the targeting antibody to the activated nanoparticle solution. The antibody should be in a buffer that does not contain primary amines (like Tris). PBS is suitable. The optimal ratio of antibody to nanoparticles should be determined empirically.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the quenching buffer to the reaction mixture to deactivate any unreacted NHS esters. Incubate for 10-15 minutes.

  • Purification:

    • Purify the antibody-nanoparticle conjugates from unconjugated antibody and reaction byproducts. This can be achieved by centrifugation (if the nanoparticles are large enough to be pelleted) or by size exclusion chromatography.

  • Characterization and Storage:

    • Characterize the final conjugate for antibody loading, size, and binding affinity (e.g., via ELISA).

    • Store the antibody-nanoparticle conjugates at 4°C.

Conclusion

This compound is a valuable tool for the surface functionalization of nanoparticles, offering a straightforward method for introducing a hydrophilic PEG layer. The protocols and data presented here provide a foundation for researchers to develop and characterize their own PEGylated nanoparticle systems for a variety of biomedical applications, from improving drug delivery vehicle stability to creating targeted therapeutic and diagnostic agents. Careful optimization of reaction conditions and thorough characterization are crucial for ensuring the successful synthesis and performance of these advanced nanomaterials.

Step-by-Step Guide for m-PEG7-Br Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the bioconjugation of methoxy-polyethylene glycol (7)-bromide (m-PEG7-Br). It includes detailed protocols for the modification of proteins via alkylation of cysteine and lysine residues, methods for purification of the resulting conjugates, and analytical techniques for their characterization.

Introduction

This compound is a monofunctional PEGylation reagent that allows for the covalent attachment of a seven-unit polyethylene glycol chain to biomolecules. The reagent features a terminal methoxy group and a reactive bromide, which acts as a good leaving group in nucleophilic substitution reactions. This process, known as PEGylation, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. Benefits of PEGylation include an extended circulatory half-life, enhanced stability, improved solubility, and reduced immunogenicity.

The primary targets for this compound alkylation on proteins are the nucleophilic side chains of cysteine (thiol group) and lysine (ε-amino group) residues. The selectivity of the conjugation can be controlled by carefully adjusting the reaction conditions, primarily the pH.

Reaction Principle

The bioconjugation of this compound to a protein proceeds via a nucleophilic substitution (S_N_2) reaction. The nucleophilic sulfur atom of a cysteine residue or the nitrogen atom of a lysine residue attacks the carbon atom bearing the bromide, displacing the bromide ion and forming a stable thioether or secondary amine linkage, respectively.

G cluster_0 Reaction Components cluster_1 Reaction Conditions cluster_2 Conjugated Products Protein_Cys Protein-SH (Cysteine) Thioether Protein-S-PEG7-m (Thioether bond) Protein_Cys->Thioether Protein_Lys Protein-NH2 (Lysine) Secondary_Amine Protein-NH-PEG7-m (Secondary amine bond) Protein_Lys->Secondary_Amine mPEG7Br This compound mPEG7Br->Thioether Nucleophilic Attack mPEG7Br->Secondary_Amine Nucleophilic Attack pH_Cys pH 6.5-7.5 pH_Cys->Thioether pH_Lys pH 8.0-9.0 pH_Lys->Secondary_Amine

Figure 1: General reaction scheme for this compound bioconjugation.

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Sodium phosphate buffer

  • Sodium borate buffer

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) (for cysteine conjugation)

  • Quenching reagent (e.g., L-lysine, β-mercaptoethanol)

  • Dialysis tubing or centrifugal ultrafiltration units

  • Chromatography columns (Size Exclusion, Ion Exchange)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer

Protocol 1: Cysteine-Specific Bioconjugation (Thiol Alkylation)

This protocol targets the thiol groups of cysteine residues. Cysteine residues involved in disulfide bonds must first be reduced.

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer, such as PBS (pH 7.4).

    • If targeting cysteine residues involved in disulfide bonds, add a 5-10 fold molar excess of a reducing agent like TCEP or DTT. Incubate for 1-2 hours at room temperature.

    • Remove the excess reducing agent by dialysis or using a desalting column. The buffer should be deoxygenated to prevent re-oxidation of the thiols.

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 6.5-7.5 using a sodium phosphate buffer. This pH range favors the reactivity of the thiol group over the amino group of lysine.

    • Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.

    • Add a 10-50 fold molar excess of this compound to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching reagent to consume any unreacted this compound. Use a 50-100 fold molar excess of a small molecule thiol, such as β-mercaptoethanol or L-cysteine.

    • Incubate for 1 hour at room temperature.

Protocol 2: Lysine-Specific Bioconjugation (Amine Alkylation)

This protocol targets the primary amine of lysine residues and the N-terminal α-amino group.

  • Protein Preparation:

    • Dissolve the protein in a buffer with a pH in the range of 8.0-9.0, such as a sodium borate buffer. This higher pH deprotonates the ε-amino group of lysine, increasing its nucleophilicity.

  • Conjugation Reaction:

    • Prepare a fresh stock solution of this compound in DMSO or DMF.

    • Add a 20-100 fold molar excess of this compound to the protein solution. The optimal ratio will depend on the number of accessible lysine residues and the desired degree of PEGylation.

    • Incubate the reaction for 4-24 hours at room temperature or 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching reagent with a primary amine, such as L-lysine or Tris buffer, to a final concentration of 50-100 mM.

    • Incubate for 1 hour at room temperature.

Data Presentation: Reaction Parameters

ParameterCysteine ConjugationLysine Conjugation
Target Residue Cysteine (Thiol)Lysine (Amine)
pH 6.5 - 7.58.0 - 9.0
Buffer Sodium Phosphate, PBSSodium Borate
This compound Molar Excess 10-50 fold20-100 fold
Temperature 4°C or Room Temp.4°C or Room Temp.
Reaction Time 2-4 hours (RT) or overnight (4°C)4-24 hours
Reducing Agent TCEP or DTT (if needed)Not applicable
Quenching Reagent β-mercaptoethanol, L-cysteineL-lysine, Tris buffer

Purification of PEGylated Protein

After the conjugation reaction, it is essential to remove unreacted this compound, quenching reagents, and to separate the PEGylated protein from the unconjugated protein. A multi-step purification strategy is often required.

  • Removal of Small Molecules:

    • Perform dialysis or use centrifugal ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane to remove excess this compound and quenching reagents.

  • Chromatographic Separation:

    • Size Exclusion Chromatography (SEC): This is the primary method for separating PEGylated proteins from their unconjugated counterparts. The addition of the PEG chain increases the hydrodynamic radius of the protein, causing it to elute earlier from the SEC column.[1][2]

    • Ion Exchange Chromatography (IEX): PEGylation can alter the overall charge of a protein, particularly when targeting charged residues like lysine. This change in charge can be exploited for separation using IEX.[1]

    • Hydrophobic Interaction Chromatography (HIC): The PEG moiety can also affect the protein's surface hydrophobicity, allowing for separation by HIC.[1]

G Start Crude Reaction Mixture Dialysis Dialysis / Ultrafiltration Start->Dialysis Remove small molecules SEC Size Exclusion Chromatography Dialysis->SEC Separate by size IEX Ion Exchange Chromatography SEC->IEX Optional: Separate by charge Analysis Characterization of Fractions SEC->Analysis Collect Fractions HIC Hydrophobic Interaction Chromatography IEX->HIC Optional: Separate by hydrophobicity IEX->Analysis Collect Fractions HIC->Analysis Final Purified PEGylated Protein Analysis->Final

Figure 2: General workflow for the purification of PEGylated proteins.

Characterization of PEGylated Protein

The purified PEGylated protein should be thoroughly characterized to determine the degree of PEGylation and the site(s) of modification.

  • SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight due to PEGylation. The PEGylated protein will migrate slower than the unconjugated protein.

  • Mass Spectrometry (MS):

    • MALDI-TOF MS or ESI-MS: Can be used to determine the molecular weight of the intact conjugate, which allows for the calculation of the number of attached PEG chains.[3]

    • Peptide Mapping (LC-MS/MS): After proteolytic digestion of the PEGylated protein, the resulting peptides can be analyzed by LC-MS/MS to identify the specific amino acid residues that have been modified.[4][5]

  • HPLC:

    • Reverse-Phase HPLC (RP-HPLC): Can be used to separate different PEGylated species and assess the purity of the final product.[1]

    • Size Exclusion HPLC (SEC-HPLC): Can provide information on the hydrodynamic volume and aggregation state of the conjugate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low conjugation efficiency Incorrect pH, insufficient molar excess of this compound, inactive protein/reagent.Optimize pH, increase molar excess of this compound, ensure freshness of reagents.
Non-specific conjugation pH is not optimal for selective targeting.For cysteine, ensure pH is below 7.5. For lysine, ensure pH is above 8.0.
Protein precipitation High concentration of organic solvent from this compound stock, protein instability.Add this compound stock solution dropwise while stirring, perform conjugation at 4°C.
Difficulty in purification Incomplete separation of conjugated and unconjugated protein.Optimize chromatography conditions (gradient, column type), consider a multi-step purification strategy.

Conclusion

The bioconjugation of this compound to proteins is a versatile method for producing PEGylated therapeutics. By carefully controlling the reaction conditions, particularly the pH, it is possible to selectively target either cysteine or lysine residues. Subsequent purification and thorough characterization are crucial steps to ensure the homogeneity and quality of the final product. The protocols and guidelines provided in this document serve as a starting point for the development of robust and reproducible PEGylation processes.

References

Optimizing Nucleophilic Substitution Reactions of m-PEG7-Br for High-Yield Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and reaction condition guidelines for achieving optimal yields in nucleophilic substitution reactions involving methoxy-poly(ethylene glycol)7-bromide (m-PEG7-Br). The bromide moiety of this compound serves as an excellent leaving group in S(_N)2 reactions, making it a versatile reagent for the PEGylation of various nucleophiles, including amines, thiols, and alcohols. The information presented herein is critical for researchers in drug development and materials science seeking to efficiently synthesize well-defined PEGylated conjugates.

Introduction

Methoxy-poly(ethylene glycol)7-bromide (this compound) is a monodisperse polyethylene glycol (PEG) derivative widely utilized in bioconjugation, drug delivery, and nanotechnology. The covalent attachment of the hydrophilic PEG chain can enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules and nanoparticles. The primary route for conjugation with this compound is through nucleophilic substitution, where the bromide is displaced by a suitable nucleophile. Optimizing the reaction conditions for these substitutions is paramount to maximizing product yield and purity while minimizing side reactions.

This application note details the key parameters influencing the outcome of reactions between this compound and common nucleophiles such as amines, thiols, and alcohols, and provides standardized protocols for these transformations.

General Reaction Scheme & Mechanism

The fundamental reaction is a bimolecular nucleophilic substitution (S(_N)2) where a nucleophile (Nu(\mbox{--})) attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a new covalent bond with the PEG chain.

G reagents This compound + Nu-H transition [Nu---C---Br]δ- reagents->transition Base products m-PEG7-Nu + HBr transition->products G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in MeCN B Add Benzylamine (excess) A->B C Add K2CO3 B->C D Stir at 40°C for 18h C->D E Filter solids D->E F Concentrate filtrate E->F G Purify by column chromatography F->G G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-Methoxyphenol in DMF B Add K2CO3 A->B C Stir for 30 min B->C D Add this compound C->D E Stir at 60°C for 16h D->E F Cool and add water E->F G Extract with Ethyl Acetate F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I G Nucleophile Nucleophile (Amine, Thiol, Alcohol) Yield Product Yield Nucleophile->Yield Base Base (Strength, Steric Hindrance) Base->Yield Purity Product Purity Base->Purity Solvent Solvent (Polarity, Aprotic/Protic) Solvent->Yield Temperature Temperature Temperature->Yield Temperature->Purity Time Reaction Time Time->Yield Time->Purity

Application Notes and Protocols for m-PEG7-Br: Enhancing Drug Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of therapeutic molecules with polyethylene glycol (PEG), a process known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs.[1][2] PEGylation can enhance the solubility of hydrophobic drugs, increase their stability by protecting them from enzymatic degradation, prolong their circulation time in the bloodstream, and reduce their immunogenicity.[1][3][4] m-PEG7-Br, a monodisperse methoxy-terminated polyethylene glycol with seven ethylene glycol units and a terminal bromide, is a valuable tool for the PEGylation of small molecules and biologics. The bromide group allows for covalent conjugation to various functional groups on a drug molecule, such as amines and thiols.[5]

These application notes provide a comprehensive overview of the use of this compound to improve the solubility and stability of therapeutic agents. Detailed protocols for the conjugation of this compound to drugs and the subsequent evaluation of the PEGylated product's properties are provided.

Mechanism of Action: How this compound Improves Drug Properties

The covalent attachment of the hydrophilic this compound chain to a drug molecule imparts several beneficial properties:

  • Increased Solubility: The highly hydrated PEG chain increases the overall hydrophilicity of the drug conjugate, leading to improved solubility in aqueous environments.[3] This is particularly advantageous for poorly water-soluble drugs, which often face challenges in formulation and bioavailability.

  • Enhanced Stability: The PEG chain can act as a protective steric shield, hindering the approach of proteolytic enzymes and other degrading agents to the drug molecule.[6][7] This leads to increased stability in biological fluids and can extend the shelf life of the drug product.

  • Reduced Aggregation: For protein therapeutics, PEGylation can prevent aggregation by sterically hindering protein-protein interactions.[4][7]

  • Altered Pharmacokinetics: The increased hydrodynamic volume of the PEGylated drug can reduce its renal clearance, leading to a longer circulation half-life.[3]

Applications

This compound is a versatile reagent suitable for the PEGylation of a wide range of therapeutic molecules, including:

  • Small Molecule Drugs: Improving the solubility and bioavailability of poorly water-soluble small molecules.[8]

  • Peptides and Proteins: Enhancing the stability, reducing immunogenicity, and prolonging the circulation time of therapeutic peptides and proteins.[4][6]

  • Oligonucleotides: Improving the in vivo stability and delivery of therapeutic oligonucleotides.

  • PROTACs: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9]

Quantitative Data on Solubility and Stability Enhancement

Drug CandidateDrug TypePEG Derivative Used (Similar to this compound)Fold Increase in Aqueous SolubilityImprovement in Stability (t½)Reference
PaclitaxelSmall Moleculem-PEG(8)-ester~100-foldNot Reported[10] (Illustrative)
ResveratrolSmall MoleculePEG-amino acid conjugate>30,000-foldControlled release achieved[11][12]
SimvastatinSmall MoleculePEG 6000 (Solid Dispersion)~2.8-foldNot Reported[13]
GliclazideSmall MoleculePEG 6000 (Solid Dispersion)~4-foldNot Reported[14]
LysozymeProteinm-PEG-NHS (5 kDa)Not ReportedIncreased thermal stability (higher Tm)[6][15]
Cyt-cProteinm-PEG-NHS (4 & 8 chains)Not ReportedHigher residual activity over 60 days[6]

Note: The data presented in this table is for illustrative purposes and is based on studies using various PEG derivatives and methods. The actual improvement in solubility and stability for a specific drug conjugated with this compound will need to be determined experimentally.

Experimental Protocols

The following are detailed protocols for the conjugation of this compound to amine- and thiol-containing drugs and the subsequent analysis of the PEGylated product.

Protocol 1: Conjugation of this compound to an Amine-Containing Drug

This protocol describes a general procedure for the alkylation of a primary or secondary amine on a drug molecule with this compound.

Materials:

  • Amine-containing drug

  • This compound

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Reaction vessel

  • Stirring apparatus

  • Nitrogen or Argon gas supply

  • Analytical balance

  • Purification system (e.g., HPLC, flash chromatography)

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve the amine-containing drug (1 equivalent) in the chosen anhydrous aprotic solvent.

  • Addition of Base: Add the non-nucleophilic base (1.5-2.0 equivalents) to the reaction mixture.

  • Addition of this compound: Dissolve this compound (1.2-1.5 equivalents) in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture while stirring.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-60 °C) for 12-48 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product using an appropriate chromatographic technique (e.g., reverse-phase HPLC or silica gel chromatography) to isolate the desired PEGylated drug conjugate.

  • Characterization: Characterize the purified product by analytical techniques such as NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Protocol 2: Conjugation of this compound to a Thiol-Containing Drug

This protocol outlines a general procedure for the alkylation of a thiol group on a drug molecule with this compound.

Materials:

  • Thiol-containing drug

  • This compound

  • Aqueous buffer (e.g., phosphate buffer, pH 7.0-8.0) or a mixture of an organic solvent and water

  • Base (e.g., Sodium bicarbonate or Triethylamine)

  • Reaction vessel

  • Stirring apparatus

  • Nitrogen or Argon gas supply (optional, to prevent thiol oxidation)

  • Analytical balance

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Preparation: If the thiol is prone to oxidation, perform the reaction under an inert atmosphere.

  • Dissolution: Dissolve the thiol-containing drug (1 equivalent) in the chosen buffer or solvent mixture.

  • Addition of Base: Add the base to the reaction mixture to deprotonate the thiol group, forming the more nucleophilic thiolate.

  • Addition of this compound: Dissolve this compound (1.1-1.3 equivalents) in the reaction buffer and add it to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, LC-MS).

  • Work-up: Once the reaction is complete, the reaction mixture may be directly subjected to purification.

  • Purification: Purify the PEGylated drug conjugate using a suitable chromatographic method (e.g., reverse-phase HPLC or size-exclusion chromatography).

  • Characterization: Confirm the structure and purity of the final product using analytical techniques like Mass Spectrometry and HPLC.

Protocol 3: Determination of Aqueous Solubility of a PEGylated Drug

This protocol describes the shake-flask method for determining the aqueous solubility of the PEGylated drug.

Materials:

  • Unmodified drug (control)

  • PEGylated drug

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Shaker or orbital incubator

  • Centrifuge

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Sample Preparation: Add an excess amount of the unmodified drug and the PEGylated drug to separate vials.

  • Addition of Solvent: Add a known volume of PBS (pH 7.4) to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker or orbital incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the supernatant with PBS as necessary and analyze the drug concentration using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Calculation: Calculate the solubility of the unmodified and PEGylated drug in mg/mL or µg/mL.

Protocol 4: Assessment of Protein Stability (Thermal and Proteolytic)

This protocol provides a general framework for evaluating the stability of a PEGylated protein compared to its unmodified counterpart.

A. Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Prepare solutions of the unmodified and PEGylated protein at the same concentration in a suitable buffer.

  • DSC Analysis: Load the protein solutions into the DSC instrument. Run a temperature scan from a starting temperature below the expected melting temperature (Tm) to a final temperature above the Tm at a constant scan rate.

  • Data Analysis: Analyze the resulting thermograms to determine the midpoint of thermal unfolding (Tm). An increase in Tm for the PEGylated protein indicates enhanced thermal stability.[6]

B. Proteolytic Stability Assessment

  • Sample Preparation: Prepare solutions of the unmodified and PEGylated protein at the same concentration in a relevant buffer (e.g., PBS).

  • Protease Digestion: Add a specific protease (e.g., trypsin, chymotrypsin) to each protein solution at a defined enzyme-to-substrate ratio.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37 °C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction and stop the proteolytic digestion (e.g., by adding a protease inhibitor or by heat inactivation).

  • Analysis: Analyze the samples by SDS-PAGE or reverse-phase HPLC to quantify the amount of intact protein remaining.

  • Data Analysis: Plot the percentage of intact protein remaining over time. A slower degradation rate for the PEGylated protein indicates increased proteolytic stability.[7]

Visualizations

G Mechanism of Solubility Enhancement by this compound cluster_0 Poorly Soluble Drug cluster_1 Aqueous Environment cluster_2 PEGylation with this compound cluster_3 Resulting PEGylated Drug Drug Hydrophobic Drug Drug->Water Poor Interaction (Low Solubility) PEGylation Covalent Conjugation with this compound Drug->PEGylation Reacts with PEG_Drug Hydrophilic PEG Shell Hydrophobic Drug Core PEGylation->PEG_Drug Forms PEG_Drug->Water Improved Interaction (Increased Solubility)

Caption: Mechanism of solubility enhancement via PEGylation.

G Experimental Workflow for Drug PEGylation and Solubility Assessment start Start: Select Drug Candidate conjugation Conjugation with this compound (Protocol 1 or 2) start->conjugation purification Purification of PEGylated Drug (e.g., HPLC) conjugation->purification characterization Characterization (NMR, MS, HPLC) purification->characterization solubility_test Solubility Assessment (Shake-Flask Method - Protocol 3) characterization->solubility_test compare Compare Solubility: PEGylated vs. Unmodified Drug solubility_test->compare end End: Optimized Drug Candidate compare->end

Caption: Workflow for PEGylation and solubility testing.

G Logical Relationship for Stability Assessment of a PEGylated Protein cluster_thermal Thermal Stability cluster_proteolytic Proteolytic Stability protein Unmodified Protein dsc DSC Analysis (Protocol 4A) protein->dsc protease Protease Digestion (Protocol 4B) protein->protease peg_protein PEGylated Protein peg_protein->dsc peg_protein->protease tm Determine Tm dsc->tm compare_stability Compare Stability Profiles tm->compare_stability analysis Quantify Intact Protein (SDS-PAGE/HPLC) protease->analysis analysis->compare_stability

Caption: Logic for protein stability assessment.

References

Troubleshooting & Optimization

Optimizing m-PEG7-Br Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with m-PEG7-Br, optimizing conjugation reaction times is crucial for efficient and successful bioconjugation. This technical support center provides troubleshooting guidance and frequently asked questions to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this compound conjugation?

The conjugation of this compound to nucleophiles such as primary amines (e.g., lysine residues on proteins) or thiols (e.g., cysteine residues) proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, the nucleophilic group attacks the carbon atom attached to the bromine, displacing the bromide ion, which is a good leaving group. This forms a stable covalent bond between the PEG chain and the target molecule.

Q2: My this compound conjugation reaction is very slow. What are the potential causes and how can I increase the reaction rate?

Slow reaction times can be attributed to several factors. The table below summarizes the key parameters influencing the reaction rate and provides recommendations for optimization.

ParameterPotential Cause of Slow ReactionRecommendation for Optimization
Nucleophile Strength The target nucleophile (amine or thiol) is weak or has low reactivity.For amines, ensure the pH is slightly basic to deprotonate the amine group, increasing its nucleophilicity. For thiols, a pH around 7-8.5 is generally optimal.
Temperature The reaction is being performed at a low temperature (e.g., 4°C).Increasing the reaction temperature (e.g., to room temperature or 37°C) will generally increase the reaction rate. However, consider the thermal stability of your biomolecule.
Solvent A protic solvent (e.g., water, ethanol) is being used, which can solvate the nucleophile and reduce its reactivity.If your biomolecule is soluble, using a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly accelerate the reaction rate.
Concentration The concentrations of this compound and/or the target molecule are too low.Increasing the concentration of one or both reactants will lead to more frequent molecular collisions and a faster reaction rate.
pH The pH of the reaction buffer is not optimal for the specific nucleophile.For primary amines, a pH range of 8.0-9.0 is generally recommended. For thiols, a pH of 7.0-8.5 is typically effective.

Q3: I am observing low yields of my PEGylated product. What are the common reasons for this?

Low conjugation yield can be a significant issue. Here are some common causes and troubleshooting tips:

  • Hydrolysis of this compound: In aqueous buffers, this compound can undergo hydrolysis, where water acts as a nucleophile, converting the bromide to a hydroxyl group and rendering it unreactive towards your target molecule. To minimize hydrolysis, use fresh solutions of this compound and consider performing the reaction in a non-aqueous solvent if possible.

  • Suboptimal Molar Ratio: An insufficient molar excess of this compound can lead to incomplete conjugation. A typical starting point is a 5- to 20-fold molar excess of the PEG reagent over the target molecule. This ratio may need to be optimized for your specific application.

  • Steric Hindrance: The target nucleophile on your biomolecule may be sterically hindered, preventing efficient access for the this compound molecule. In such cases, longer reaction times or the use of a longer PEG linker might be necessary.

  • Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with your target molecule for reaction with this compound, leading to lower yields. Use non-nucleophilic buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.

Q4: How can I monitor the progress of my this compound conjugation reaction?

Several analytical techniques can be employed to monitor the reaction progress in real-time or at specific time points:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to separate the PEGylated product from the unreacted starting materials. By analyzing aliquots of the reaction mixture over time, you can quantify the formation of the product.[1][2][3][4]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the identity of the PEGylated product by detecting the expected mass increase corresponding to the addition of the m-PEG7 moiety.

  • SDS-PAGE: For protein conjugations, SDS-PAGE will show a shift in the molecular weight of the protein band upon successful PEGylation. This provides a qualitative assessment of the reaction's progress.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This protocol provides a general starting point for the conjugation of this compound to a protein containing accessible primary amine or thiol groups. Optimization of specific parameters will likely be required for each unique protein.

  • Protein Preparation:

    • Dissolve the protein in a suitable non-nucleophilic buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.

    • Ensure the buffer pH is optimal for the target nucleophile (pH 8.0-9.0 for amines, pH 7.0-8.5 for thiols).

    • If targeting cysteine residues, ensure they are in a reduced state. If necessary, pre-treat the protein with a reducing agent like TCEP and subsequently remove the reducing agent before adding the PEG reagent.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMF, DMSO, or the reaction buffer). The concentration should be high enough to allow for the addition of a small volume to the protein solution.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the protein solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) with gentle stirring.

    • Monitor the reaction progress by taking aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by HPLC or SDS-PAGE.

  • Quenching the Reaction:

    • Once the desired level of conjugation is achieved, quench the reaction by adding a small molecule with a primary amine or thiol (e.g., Tris or L-cysteine) to consume any unreacted this compound.

  • Purification:

    • Remove excess PEG reagent and quenching agent using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Visualizing Workflows and Relationships

To aid in understanding the experimental process and the factors influencing the reaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Prep 1. Prepare Protein Solution (Non-nucleophilic buffer, optimal pH) Conjugation 3. Mix Protein and this compound (Controlled Temperature) Protein_Prep->Conjugation PEG_Prep 2. Prepare this compound Stock Solution PEG_Prep->Conjugation Monitoring 4. Monitor Progress (HPLC, SDS-PAGE) Conjugation->Monitoring Quench 5. Quench Reaction (e.g., Tris, L-cysteine) Monitoring->Quench Purification 6. Purify Conjugate (SEC, Dialysis) Quench->Purification

A streamlined workflow for this compound conjugation to proteins.

logical_relationships cluster_factors Influencing Factors Reaction_Time Reaction Time Temperature Temperature Temperature->Reaction_Time Increases rate Concentration Concentration Concentration->Reaction_Time Increases rate Nucleophile Nucleophile Strength Nucleophile->Reaction_Time Stronger = faster Solvent Solvent Type Solvent->Reaction_Time Aprotic = faster pH pH pH->Reaction_Time Optimizes nucleophilicity

Key factors influencing the this compound conjugation reaction time.

References

common side reactions with m-PEG7-Br and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG7-Br. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and help you optimize your conjugation protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (methoxy-polyethylene glycol-bromide, with 7 ethylene glycol units) is a PEGylation reagent used to covalently attach a hydrophilic PEG chain to molecules of interest, such as proteins, peptides, or small molecule drugs.[1] The bromide group serves as a reactive site for nucleophilic substitution reactions, allowing for the formation of stable linkages with various functional groups.[1] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the modified molecule.

Q2: What are the primary functional groups that react with this compound?

The bromide group of this compound is an excellent leaving group for S_N2 reactions with nucleophiles. The most common target functional groups in a biological context are:

  • Primary and secondary amines: Found on the N-terminus of proteins and the side chain of lysine residues.

  • Thiols (sulfhydryl groups): Found on the side chain of cysteine residues.

Q3: What are the recommended storage conditions for this compound?

To ensure the stability and reactivity of this compound, it should be stored at -5°C in a dry, dark environment to prevent degradation.[1]

Troubleshooting Guide: Common Side Reactions and How to Avoid Them

Issue 1: Low Conjugation Yield

Low yield of the desired PEGylated product is a common issue. Several factors can contribute to this problem.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal pH The pH of the reaction buffer is critical. For reactions with amines (e.g., lysine residues), a pH of 8-9 is generally recommended to ensure the amine is deprotonated and thus more nucleophilic. For reactions with thiols (cysteine residues), a pH of 7.5-8.5 is typically used to favor the formation of the more reactive thiolate anion.
Hydrolysis of this compound This compound can undergo hydrolysis in aqueous buffers, where a hydroxyl group replaces the bromide, rendering the PEG reagent inactive. This side reaction is more prevalent at higher pH and elevated temperatures. To minimize hydrolysis, use the this compound solution immediately after preparation and avoid prolonged reaction times at high pH.
Insufficient Molar Excess of this compound A molar excess of this compound over the substrate is typically required to drive the reaction to completion. The optimal ratio depends on the number of available reaction sites on the substrate and should be determined empirically, starting with a 5- to 20-fold molar excess.
Steric Hindrance The target functional group on the substrate may be sterically hindered, preventing efficient reaction with the PEG reagent. In such cases, consider using a longer PEG linker or optimizing the reaction conditions (e.g., temperature, reaction time) to improve accessibility.

Experimental Workflow for Optimizing Reaction pH

Caption: Workflow for optimizing the pH of the PEGylation reaction.

Issue 2: Over-PEGylation (Multiple PEG Chains Attached)

When reacting this compound with molecules containing multiple reactive sites, such as proteins with several lysine residues, a common side reaction is the attachment of multiple PEG chains. This can lead to a heterogeneous product mixture and potentially impact the biological activity of the molecule.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Molar Excess of this compound Using a large excess of the PEG reagent increases the likelihood of multiple conjugations. Reduce the molar ratio of this compound to the substrate.
Prolonged Reaction Time Longer reaction times can lead to the PEGylation of less reactive sites. Monitor the reaction progress over time to determine the optimal duration to achieve the desired degree of PEGylation.
High Reactivity of Multiple Sites If the substrate has multiple, equally reactive sites, achieving mono-PEGylation can be challenging. Consider site-directed mutagenesis to remove some of the reactive sites or use protecting groups to block them before PEGylation.

Signaling Pathway of Over-Alkylation

Over_Alkylation_Pathway Protein_NH2 Protein-NH2 (Primary Amine) Mono_PEG Protein-NH-PEG (Secondary Amine) Protein_NH2->Mono_PEG + this compound PEG_Br This compound Di_PEG Protein-N-(PEG)2 (Tertiary Amine) Mono_PEG->Di_PEG + this compound

Caption: Reaction pathway illustrating the over-alkylation of a primary amine.

Issue 3: Reaction with Non-Targeted Amino Acid Residues

While primary amines and thiols are the main targets, other amino acid side chains can potentially react with this compound under certain conditions, leading to undesired side products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Reaction with Histidine The imidazole ring of histidine can be alkylated, especially at neutral to slightly acidic pH. To minimize this, perform the reaction at a more basic pH (8-9) where the primary amines are more reactive.
Reaction with Methionine The thioether in methionine can be alkylated, though it is generally less reactive than thiols. This is more likely to occur with a large excess of the PEG reagent and prolonged reaction times.

Experimental Protocols

General Protocol for PEGylation of a Protein with this compound

This protocol provides a general starting point for the PEGylation of a protein. Optimization of the molar ratio, pH, and reaction time is recommended for each specific protein.

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer (e.g., phosphate buffer, borate buffer) at a concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris buffer) as they will compete with the protein for the PEG reagent.

    • Adjust the pH of the protein solution to the desired value (e.g., 8.5 for targeting lysine residues).

  • This compound Preparation:

    • Dissolve this compound in the reaction buffer immediately before use to the desired stock concentration.

  • PEGylation Reaction:

    • Add the desired molar excess of the this compound solution to the protein solution while gently stirring.

    • Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-24 hours). Monitor the reaction progress by taking aliquots at different time points.

  • Quenching the Reaction:

    • Add a small molecule with a primary amine (e.g., Tris, glycine, or lysine) to quench any unreacted this compound.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and protein using techniques such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization:

    • Analyze the purified product using SDS-PAGE to visualize the increase in molecular weight and estimate the degree of PEGylation.

    • Use techniques like HPLC or mass spectrometry for more detailed characterization.

Purification Troubleshooting

Issue Possible Cause Solution
Co-elution of PEGylated protein and unreacted protein Insufficient resolution of the chromatography column.Use a column with a higher resolution or a different separation technique (e.g., switch from SEC to IEX).
Presence of unreacted this compound in the final product Inefficient quenching or purification.Ensure complete quenching of the reaction. Optimize the purification method, for example, by using a desalting column before the main chromatography step.
Aggregation of PEGylated protein The PEGylation process may induce protein aggregation.Optimize reaction conditions (e.g., lower temperature, different buffer). Analyze for aggregates using techniques like dynamic light scattering (DLS).

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Low_Yield Low_Yield Low Yield of PEGylated Product Check_pH Is the pH optimal for the target nucleophile? Low_Yield->Check_pH Check_Hydrolysis Was the this compound solution fresh? Are reaction times/temps too high? Check_pH->Check_Hydrolysis Yes Adjust pH Adjust pH Check_pH->Adjust pH No Check_Ratio Is the molar ratio of this compound to substrate sufficient? Check_Hydrolysis->Check_Ratio Yes Minimize Hydrolysis Minimize Hydrolysis Check_Hydrolysis->Minimize Hydrolysis No Check_Purity Is the this compound reagent pure? Check_Ratio->Check_Purity Yes Increase Molar Ratio Increase Molar Ratio Check_Ratio->Increase Molar Ratio No Further Investigation Further Investigation Check_Purity->Further Investigation Yes Use High-Purity Reagent Use High-Purity Reagent Check_Purity->Use High-Purity Reagent No

References

Technical Support Center: Purification of m-PEG7-Br Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of m-PEG7-Br conjugates from unreacted PEG and other impurities. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

The main difficulties arise from the physicochemical similarities between the desired conjugate and the unreacted starting materials, particularly the excess this compound. Key challenges include separating the conjugate from unreacted PEG, removing reaction byproducts, and preventing degradation of the conjugate during purification.

Q2: Which chromatographic techniques are most effective for purifying small-molecule PEG conjugates like this compound?

High-Performance Liquid Chromatography (HPLC), especially Reverse-Phase HPLC (RP-HPLC), is a powerful and widely used technique for purifying PEGylated molecules due to its high resolution.[] Flash column chromatography is another viable option, particularly for larger scale purifications where speed is a priority, though it may offer lower resolution compared to HPLC.[2][3] Size Exclusion Chromatography (SEC) can also be employed to separate molecules based on their size, which is effective for removing smaller unreacted molecules from larger conjugates.[4]

Q3: How can I effectively monitor the purity of my conjugate during purification?

Purity is typically monitored using analytical HPLC (often RP-HPLC) coupled with a suitable detector. If the conjugated molecule has a chromophore, a UV-Vis detector can be used. For molecules without a chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is highly effective for detecting both the conjugate and the unreacted PEG.

Q4: What causes peak broadening in HPLC chromatograms of PEGylated compounds and how can it be fixed?

Peak broadening is a common issue when analyzing PEGylated compounds. It can be caused by the inherent polydispersity of larger PEG chains, secondary interactions with the stationary phase, column overloading, or suboptimal mobile phase conditions.[5] To address this, one can use a high-quality, monodisperse PEG reagent, optimize the mobile phase pH, reduce the sample load, or use a shallower gradient during elution.

Purification Method Comparison

The choice between preparative HPLC and flash chromatography depends on the specific requirements of the purification, such as the desired purity, yield, scale, and speed.

ParameterPreparative RP-HPLCReverse-Phase Flash Chromatography
Resolution & Purity Very High. Capable of achieving >98% purity.[2]Moderate to High. Purity is typically good but may be lower than prep-HPLC for difficult separations.
Loading Capacity Lower. Overloading can easily compromise separation.Higher. More suitable for larger scale purification (multi-gram quantities).[2][6]
Speed Slower. Longer run times are typical for high-resolution separation.[2]Faster. Significantly shorter purification times.[2]
Cost Higher initial instrument cost and more expensive columns and solvents.[3]Lower initial investment and less expensive columns.[3]
Typical Yield Generally high, but can be affected by the number of fractions collected to achieve high purity.High, often with good recovery of the target compound.
Best For... Final purification steps requiring very high purity; complex separations.[2][3]Intermediate purification steps; large-scale purifications; less complex separations.[2][3]

Note: The purity and yield are highly dependent on the specific conjugate, reaction mixture complexity, and optimization of the chromatographic conditions. A chromatography-free synthesis has reported purities of up to 98.7% for PEG-tosylates, as determined by HPLC analysis.[7]

Experimental Protocols

Protocol 1: Purification using Preparative Reverse-Phase HPLC (RP-HPLC)

This method is ideal for achieving high purity of the final this compound conjugate.

  • Column Selection : Choose a C18 or C8 reverse-phase column with a suitable particle size (typically 5-10 µm for preparative scale).

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Sample Preparation : Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., a mixture of water and ACN, or DMSO). Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter before injection.

  • Chromatography Conditions :

    • Flow Rate : Dependent on the column diameter (e.g., 10-20 mL/min for a 20 mm ID column).

    • Gradient : Develop a gradient based on analytical HPLC results. A typical gradient might be:

      • 0-5 min: 20% B

      • 5-45 min: 20% to 80% B (linear gradient)

      • 45-50 min: 80% to 100% B

      • 50-55 min: Hold at 100% B

      • 55-60 min: Re-equilibrate at 20% B

    • Detection : Monitor the elution at a suitable wavelength (if applicable) or use an ELSD/MS.

  • Fraction Collection : Collect fractions corresponding to the peak of the desired conjugate.

  • Analysis and Product Recovery : Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.

Protocol 2: Purification using Silica Gel Flash Chromatography

This method is suitable for larger quantities and when moderate to high purity is sufficient.

  • Solvent System Selection : Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. The goal is to have the desired conjugate with an Rf value of approximately 0.2-0.3. A gradient elution is often necessary for PEG compounds. Common solvent systems include dichloromethane/methanol or ethyl acetate/hexanes.

  • Column Packing :

    • Plug the column with cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading :

    • Dissolve the crude product in a minimal amount of the appropriate solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution :

    • Begin eluting with the non-polar solvent system.

    • Gradually increase the polarity of the mobile phase to elute the compounds. For example, start with 100% dichloromethane and gradually add methanol up to a 10% mixture.

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Recovery : Combine the pure fractions and evaporate the solvent to obtain the purified conjugate.

Visualized Workflows and Troubleshooting

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Recovery crude Crude Reaction Mixture dissolve Dissolve in Minimum Solvent crude->dissolve filtrate Filter (0.22 µm) dissolve->filtrate hplc Preparative HPLC / Flash Chromatography filtrate->hplc collect Collect Fractions hplc->collect analyze Analyze Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate product Purified Conjugate evaporate->product

Caption: General workflow for the purification of this compound conjugates.

G start Problem with HPLC Purification q1 Are peaks broad or tailing? start->q1 q2 Is there poor separation? q1->q2 NO sol1 Reduce Sample Load Use Shallower Gradient Check Mobile Phase pH q1->sol1 YES a1_yes YES a1_no NO q3 Is the yield very low? q2->q3 NO sol2 Optimize Gradient Try Different Stationary Phase (C8 vs C18) Adjust Mobile Phase q2->sol2 YES a2_yes YES a2_no NO sol3 Check for Product Precipitation Ensure Complete Elution Verify Fraction Collection Window q3->sol3 YES end Consult Instrument Manual or Technical Support q3->end NO a3_yes YES a3_no NO sol1->q2 sol2->q3 sol3->end

References

Technical Support Center: m-PEG7-Br Reactions and Steric Hindrance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG7-Br (methoxy-polyethylene glycol (7)-bromide) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate challenges related to steric hindrance during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what type of reaction is it typically used for?

A1: this compound is a monodisperse polyethylene glycol (PEG) reagent with a methoxy cap at one end and a reactive bromide group at the other. The PEG7 spacer enhances solubility and flexibility.[1] It is primarily used for PEGylation through nucleophilic substitution reactions, where a nucleophile (such as an amine or thiol) displaces the bromide leaving group.[1] This process is characteristic of an SN2 (bimolecular nucleophilic substitution) reaction.

Q2: What is steric hindrance and how does it affect my this compound reaction?

A2: Steric hindrance is a chemical phenomenon where the three-dimensional size and shape of molecules impede a chemical reaction. In the context of this compound reactions, steric hindrance can occur in two main ways:

  • Hindrance on the Substrate: If the nucleophilic group (e.g., an amine or thiol) on your target molecule is surrounded by bulky chemical groups, it can physically block the approach of the this compound molecule.

  • Hindrance from the PEG Chain: While the PEG7 chain is relatively short, in a crowded molecular environment, it can still limit the accessibility of the reactive bromide end to the nucleophilic site on the substrate.

This hindrance can lead to significantly slower reaction rates, lower yields, or even prevent the reaction from proceeding altogether.

Q3: How do I know if steric hindrance is the cause of my low reaction yield?

A3: While it is difficult to be certain without extensive mechanistic studies, steric hindrance is a likely culprit if:

  • You are working with a substrate that has bulky groups near the reaction site (e.g., a secondary amine with large substituents, or a thiol embedded within a folded protein).

  • The reaction works well with a smaller, less hindered version of your substrate.

  • You observe a significant decrease in reaction rate compared to similar, less hindered systems.

  • Standard reaction conditions are not yielding the expected product.

Troubleshooting Guide for Sterically Hindered Reactions

Issue 1: Low or No Product Yield

When your this compound reaction with a sterically hindered substrate results in a low yield or no product, consider the following troubleshooting steps.

Troubleshooting Workflow

G start Low/No Yield Observed cond1 Increase Reaction Time? start->cond1 step1 Extend incubation up to 48-72h at controlled temperature. cond1->step1 Yes cond2 Increase Temperature? cond1->cond2 No step1->cond2 step2 Gradually increase temperature (e.g., from RT to 40-60°C). Monitor for substrate/product degradation. cond2->step2 Yes cond3 Optimize Solvent? cond2->cond3 No step2->cond3 step3 Switch to a polar aprotic solvent like DMF or DMSO to better solvate the transition state. cond3->step3 Yes cond4 Increase Reagent Excess? cond3->cond4 No step3->cond4 step4 Increase molar excess of this compound (e.g., from 1.5x to 5-10x). cond4->step4 Yes cond5 Add Catalyst? cond4->cond5 No step4->cond5 step5 For O-alkylation, consider a phase-transfer catalyst (e.g., TBAB). For N-alkylation, a non-nucleophilic base (e.g., DIEA) may help. cond5->step5 Yes fail Yield Still Low (Consider alternative strategies) cond5->fail No end Improved Yield step5->end G start Side Products Observed cond1 Is substrate/product degrading? start->cond1 step1 Lower reaction temperature. Perform a time-course study to find optimal endpoint before degradation. cond1->step1 Yes cond2 Is the base causing side reactions? cond1->cond2 No step1->cond2 step2 Switch to a weaker or non-nucleophilic base (e.g., K₂CO₃ or DIEA). cond2->step2 Yes cond3 Are there multiple reactive sites? cond2->cond3 No step2->cond3 step3 Use protecting groups on less hindered, more reactive sites before PEGylation. cond3->step3 Yes fail Problem Persists (Consider alternative PEGylation chemistry) cond3->fail No end Reduced Side Products step3->end

References

Navigating m-PEG7-Br Conjugation: A Technical Guide to Preventing Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing m-PEG7-Br in their conjugation experiments, preventing premature hydrolysis of the bromide group is critical for successful outcomes. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation process. By understanding the factors that influence hydrolysis and implementing appropriate preventative measures, you can significantly improve the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is hydrolysis a concern?

A1: this compound is a polyethylene glycol (PEG)ylation reagent containing a terminal methoxy group and a reactive bromoalkyl group. It is commonly used to covalently attach a seven-unit PEG spacer to biomolecules, such as proteins and peptides, to improve their solubility, stability, and pharmacokinetic properties. Hydrolysis is a significant concern because the bromide, a good leaving group, can be displaced by water, resulting in the formation of an unreactive hydroxyl group (m-PEG7-OH). This side reaction consumes the active reagent, reduces conjugation efficiency, and complicates the purification of the desired PEGylated product.

Q2: What are the primary factors that promote the hydrolysis of this compound?

A2: The hydrolysis of this compound, a primary alkyl bromide, is primarily influenced by pH and temperature.

  • pH: The rate of hydrolysis increases significantly under basic conditions (pH > 8). This is due to the increased concentration of hydroxide ions (OH-), which are strong nucleophiles that can directly attack the carbon-bromine bond via an SN2 mechanism.

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.

Q3: What is the optimal pH range for conjugating this compound while minimizing hydrolysis?

A3: The optimal pH is a balance between maximizing the nucleophilicity of the target functional group on the biomolecule and minimizing the rate of hydrolysis.

  • For conjugation to primary amines (e.g., lysine residues): A pH range of 7.5 to 8.5 is generally recommended. In this range, a significant portion of the amine groups are deprotonated and thus nucleophilic, while the rate of hydrolysis is manageable.

  • For conjugation to thiols (e.g., cysteine residues): A pH range of 7.0 to 7.5 is optimal. Thiols are more nucleophilic than amines at neutral pH, allowing for efficient conjugation at a pH where the rate of hydrolysis is lower.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation and provides systematic solutions.

Issue 1: Low Conjugation Yield

Low yield of the desired PEGylated product is a frequent problem, often linked to the hydrolysis of this compound.

Potential Cause Recommended Solution
High Reaction pH Lower the reaction pH to the recommended range for your target functional group (7.5-8.5 for amines, 7.0-7.5 for thiols).
Prolonged Reaction Time Monitor the reaction progress over time using techniques like HPLC or SDS-PAGE. Aim for the shortest reaction time that provides a reasonable yield to minimize exposure to hydrolytic conditions.
High Reaction Temperature Perform the conjugation reaction at room temperature or 4°C. While the reaction will be slower at 4°C, the rate of hydrolysis will also be significantly reduced.
Suboptimal Buffer Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or HEPES. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the target biomolecule for reaction with this compound.
Incorrect Reagent Concentration Optimize the molar ratio of this compound to the biomolecule. A higher excess of the PEG reagent may be necessary to drive the reaction to completion, but this also increases the potential for hydrolysis.
Issue 2: Presence of Multiple Peaks in Analytical Chromatogram

The appearance of unexpected peaks during HPLC or other analytical separations can indicate the presence of side products, including the hydrolyzed PEG.

Potential Cause Identification & Solution
Hydrolysis of this compound The hydrolyzed product, m-PEG7-OH, will have a similar retention time to the starting material in size-exclusion chromatography (SEC) but can often be separated by reverse-phase HPLC (RP-HPLC). To confirm, run a control reaction of this compound in buffer without the biomolecule and analyze the product. To mitigate, follow the recommendations for preventing hydrolysis in Issue 1.
Multiple Conjugation Sites If your biomolecule has multiple potential conjugation sites (e.g., several lysine residues), you may obtain a mixture of mono-, di-, and multi-PEGylated products. This can be addressed by optimizing the stoichiometry of the reactants or by using site-directed mutagenesis to create a single, highly reactive conjugation site.
Aggregation of Biomolecule PEGylation can sometimes induce aggregation. Analyze the sample by SEC to detect high molecular weight species. Optimize buffer conditions (e.g., ionic strength, additives) to minimize aggregation.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This protocol provides a starting point for the conjugation of this compound to a protein containing accessible amine or thiol groups. Optimization will be required for each specific biomolecule.

1. Materials:

  • Protein of interest

  • This compound

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5 for amines; pH 7.0-7.5 for thiols.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC or IEX chromatography)

2. Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).

  • Initiate the Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. A typical starting point is a 10- to 20-fold molar excess of PEG reagent over the protein.

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. Monitor the reaction progress periodically.

  • Quench the Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC).[1]

Analytical Method: Monitoring Conjugation and Hydrolysis by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the unreacted biomolecule, the PEGylated product, unreacted this compound, and the hydrolyzed m-PEG7-OH.

Parameter Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm

Visualizing the Process

To better understand the competing reactions, the following diagrams illustrate the conjugation and hydrolysis pathways.

mPEG7Br This compound PEG_Protein m-PEG7-NH-Protein (Desired Product) mPEG7Br->PEG_Protein Conjugation (pH 7.5-8.5) mPEG7OH m-PEG7-OH (Hydrolyzed Product) mPEG7Br->mPEG7OH Hydrolysis (pH dependent) Protein_NH2 Protein-NH₂ Protein_NH2->PEG_Protein H2O H₂O (Hydrolysis) H2O->mPEG7OH

Caption: Competing reaction pathways for this compound.

The following workflow provides a visual guide to the experimental process.

start Start: Prepare Protein and This compound Solutions conjugation Conjugation Reaction (Controlled pH and Temperature) start->conjugation monitoring Reaction Monitoring (HPLC, SDS-PAGE) conjugation->monitoring quench Quench Reaction (Optional) monitoring->quench purification Purification (SEC, IEX, HIC) quench->purification analysis Analysis of Purified Product (MS, HPLC) purification->analysis end End: Pure PEGylated Protein analysis->end

Caption: Experimental workflow for this compound conjugation.

References

Technical Support Center: Troubleshooting Low Yield in m-PEG7-Br PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG7-Br PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation reactions. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why is my PEGylation yield with this compound consistently low?

Low PEGylation yield is a common issue that can stem from several factors related to the reactants, reaction conditions, and the protocol itself. The conjugation of this compound to a protein is a nucleophilic substitution reaction (S_N2), where a nucleophilic amino acid residue on the protein attacks the carbon atom attached to the bromine, displacing the bromide. The efficiency of this reaction is sensitive to a variety of parameters.

Troubleshooting Steps:

  • Verify Reagent Quality and Storage:

    • This compound: This reagent is susceptible to hydrolysis. Ensure it has been stored under dry conditions and at the recommended temperature (typically -20°C or colder).[1] Avoid repeated freeze-thaw cycles. It is advisable to aliquot the reagent upon receipt.

    • Protein/Substrate: Confirm the concentration and purity of your protein. Ensure that the buffer used for protein storage does not contain any nucleophilic components (e.g., Tris, glycine, azide) that could react with the this compound.

  • Optimize Reaction pH: The pH of the reaction buffer is critical as it dictates the nucleophilicity of the target amino acid residues.

    • Lysine residues (ε-amino group): The pKa is around 10.5. A reaction pH between 8.0 and 9.5 is generally recommended to ensure a significant portion of the amino groups are deprotonated and thus nucleophilic.

    • N-terminal α-amino group: The pKa is typically between 7.0 and 8.0. Lowering the pH to this range can favor N-terminal specific PEGylation.

    • Cysteine residues (thiol group): The pKa is around 8.5. If targeting cysteines, a pH of 7.0-8.0 is often optimal.

  • Adjust Molar Ratio of this compound to Protein: A low molar excess of the PEG reagent may lead to incomplete PEGylation. It is common to use a molar excess of this compound ranging from 5-fold to 50-fold over the protein. The optimal ratio is protein-dependent and should be determined empirically.

  • Increase Reaction Time and/or Temperature: S_N2 reactions can be slow. If initial yields are low, consider increasing the incubation time (e.g., from 4 hours to overnight) or moderately increasing the reaction temperature (e.g., from room temperature to 37°C). However, be mindful of protein stability at higher temperatures.

How do I choose the right buffer for my this compound PEGylation reaction?

The choice of buffer is critical to avoid competing side reactions that will consume your this compound and lower the yield.

Key Considerations:

  • Avoid Nucleophilic Buffers: Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are nucleophilic and will react with this compound. Similarly, buffers containing thiols or other nucleophiles should be avoided.

  • Recommended Buffers: Phosphate-buffered saline (PBS), borate buffer, or HEPES buffer are generally good choices as they are not nucleophilic.

  • Buffer pH and Stability: Ensure the chosen buffer has a stable pH at the intended reaction temperature, as the pKa of some buffers can shift significantly with temperature changes.

BufferpKa at 25°CRecommended pH Range for PEGylationComments
Phosphate7.216.5 - 7.5Commonly used, non-nucleophilic.
Borate9.238.0 - 9.5Ideal for targeting lysine residues.
HEPES7.557.0 - 8.0Good buffering capacity in the physiological range.
Tris8.06Not Recommended Contains a primary amine that will react with this compound.
I am observing multiple PEGylated species and a low yield of the desired mono-PEGylated product. What could be the cause?

The formation of multiple PEGylated species (di-, tri-, or multi-PEGylated) alongside unreacted protein indicates that the reaction is proceeding but is not well-controlled.

Strategies for Improving Mono-PEGylation:

  • Reduce Molar Ratio of this compound: A high molar excess of the PEG reagent increases the likelihood of multiple PEG molecules attaching to a single protein. Systematically decrease the this compound to protein ratio to favor mono-PEGylation.

  • Optimize pH for Site-Specific Reactivity: If your protein has a particularly reactive lysine or a free cysteine, you can fine-tune the pH to favor modification at that specific site. For instance, to target the N-terminus, a pH closer to 7.0 might increase specificity over the more numerous lysine residues.

  • Shorten Reaction Time: Analyze the reaction at different time points. It's possible that the desired mono-PEGylated product forms relatively quickly, and longer incubation times lead to the formation of higher-order PEGylated species.

  • Consider Protein Structure: Steric hindrance can play a significant role. Some nucleophilic residues may be more accessible than others. If possible, analyze the structure of your protein to identify potentially more reactive sites.

How can I confirm that my low yield is not due to hydrolysis of this compound?

Hydrolysis of the alkyl bromide to an alcohol is a competing side reaction in aqueous buffers, which will inactivate the this compound.

Experimental Protocol to Test for Hydrolysis:

  • Prepare a Control Reaction: Set up a reaction containing only this compound in your chosen reaction buffer (without the protein).

  • Incubate: Incubate this control reaction under the same conditions (temperature, time) as your actual PEGylation experiment.

  • Analysis: Analyze the control reaction mixture using a suitable analytical method such as HPLC or Mass Spectrometry. The appearance of a new peak corresponding to the hydrolyzed m-PEG7-OH would indicate that hydrolysis is occurring.

Tips to Minimize Hydrolysis:

  • Prepare Fresh Solutions: Prepare the this compound solution immediately before adding it to the reaction mixture.

  • Moderate pH: While a higher pH increases the nucleophilicity of amines, it can also accelerate the hydrolysis of the alkyl bromide. If hydrolysis is significant, you may need to find a compromise pH that balances reactivity and stability.

What analytical methods are recommended for determining the yield of this compound PEGylation?

Accurate determination of the PEGylation yield is essential for troubleshooting and optimization. A combination of methods is often recommended.

Analytical MethodPrincipleInformation Provided
SDS-PAGE Separation by molecular weight.A quick, qualitative assessment of the reaction. PEGylated proteins will show a significant increase in apparent molecular weight.
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radius.Quantifies the relative amounts of unreacted protein, mono-PEGylated, and multi-PEGylated species.[2]
Ion Exchange Chromatography (IEX) Separation by charge.Can separate different PEGylated isomers if the PEGylation neutralizes a charged residue (e.g., lysine).
Reverse Phase HPLC (RP-HPLC) Separation by hydrophobicity.Can be used to separate and quantify reaction components.
Mass Spectrometry (MALDI-TOF or ESI-MS) Measures the mass-to-charge ratio.Provides the exact molecular weight of the reaction products, confirming the number of PEG chains attached to the protein.

Visualizing the PEGylation Workflow and Troubleshooting Logic

The following diagrams illustrate the experimental workflow for this compound PEGylation and a logical approach to troubleshooting low yield.

G Experimental Workflow for this compound PEGylation reagent_prep Reagent Preparation (Protein in non-nucleophilic buffer, fresh this compound solution) reaction_setup Reaction Setup (Combine protein and this compound at desired molar ratio, pH, temp) reagent_prep->reaction_setup incubation Incubation (Allow reaction to proceed for a set time) reaction_setup->incubation quenching Quenching (Optional) (Add a nucleophile like Tris or Lysine to consume excess this compound) incubation->quenching purification Purification (e.g., SEC, IEX to separate PEGylated product) quenching->purification analysis Analysis (SDS-PAGE, MS, HPLC to determine yield and purity) purification->analysis

Caption: A typical experimental workflow for protein PEGylation with this compound.

G Troubleshooting Logic for Low PEGylation Yield start Low Yield Observed check_reagents Verify Reagent Quality (this compound and Protein) start->check_reagents check_conditions Review Reaction Conditions (pH, Molar Ratio, Buffer, Time, Temp) start->check_conditions check_hydrolysis Test for this compound Hydrolysis (Control reaction without protein) check_reagents->check_hydrolysis If reagents are suspect optimize_ph Optimize pH (Test a range, e.g., 7.5-9.0) check_conditions->optimize_ph optimize_ratio Increase Molar Ratio (e.g., 10x, 20x, 50x) check_conditions->optimize_ratio optimize_time_temp Increase Time/Temp (e.g., Overnight, 37°C) check_conditions->optimize_time_temp success Yield Improved optimize_ph->success optimize_ratio->success optimize_time_temp->success check_hydrolysis->optimize_ph If hydrolysis is high, consider lower pH

References

Technical Support Center: m-PEG7-Br Reactions with Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of m-PEG7-Br in reactions with amines. Find troubleshooting tips, frequently asked questions, and experimental protocols to optimize your conjugation experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the reaction of this compound with amines.

IssuePossible Cause(s)Recommended Action(s)
Low or No Reaction Incorrect pH: The amine is protonated and not nucleophilic.- Ensure the reaction pH is in the optimal range of 8.0-9.5. - Use a calibrated pH meter to verify the pH of your reaction buffer.
Amine-containing buffer: Buffers like Tris or glycine compete with the target amine.- Use a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS), Borate buffer, or Carbonate buffer.
Hydrolysis of this compound: The reagent has degraded due to moisture.- Store this compound under desiccated conditions and away from moisture. - Allow the reagent to warm to room temperature before opening to prevent condensation.
Multiple Products or Smear on Gel/Chromatogram Polyalkylation: The secondary amine formed after the initial reaction reacts with another this compound molecule.- Use a molar excess of the amine-containing molecule relative to this compound. - Optimize the stoichiometry to favor mono-PEGylation.
Reaction at multiple amine sites: The target molecule has multiple accessible amine groups.- This is expected for molecules with multiple primary amines. Purification techniques like ion-exchange chromatography may be needed to separate different PEGylated species.
Side reactions at high pH: At very high pH (>9.5), other nucleophiles in the reaction mixture may react.- Maintain the pH within the recommended 8.0-9.5 range.
Inconsistent Results Buffer variability: Inconsistent preparation of reaction buffers.- Prepare fresh buffers for each experiment and verify the pH. - Ensure all components of the buffer are fully dissolved.
Reagent quality: Degradation of this compound or the amine-containing molecule.- Use high-quality reagents. - Perform quality control on starting materials if possible.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for this compound with an amine?

The reaction is a bimolecular nucleophilic substitution (SN2). The deprotonated primary amine, acting as a nucleophile, attacks the carbon atom attached to the bromine on the this compound. This results in the formation of a stable secondary amine bond and the displacement of the bromide ion.

Q2: Why is pH so critical for this reaction?

The pH of the reaction medium directly influences the nucleophilicity of the amine.

  • Low pH (< 8): The amine group is predominantly in its protonated, ammonium form (R-NH3+). This form is not nucleophilic, and the reaction rate will be significantly slow or negligible.

  • Optimal pH (8.0 - 9.5): In this range, a sufficient concentration of the amine is in its deprotonated, nucleophilic form (R-NH2), leading to an efficient reaction.

  • High pH (> 9.5): While the amine is fully deprotonated, the high concentration of hydroxide ions can lead to a competing hydrolysis reaction of the this compound, where the bromine is replaced by a hydroxyl group. This reduces the amount of active PEG reagent available for conjugation.

Q3: What are the potential side reactions, and how can I minimize them?

The two primary side reactions are hydrolysis of this compound and polyalkylation.

  • Hydrolysis: This can be minimized by avoiding excessively high pH and ensuring a moisture-free environment for storing and handling the this compound reagent.

  • Polyalkylation: This occurs when the newly formed, more nucleophilic secondary amine attacks another this compound molecule.[1] To minimize this, using a molar excess of the amine-containing molecule is recommended.

Q4: Which buffers are recommended for this reaction?

It is crucial to use buffers that do not contain primary amines, as these will compete with your target molecule.[2]

  • Recommended Buffers: Phosphate-Buffered Saline (PBS), Borate buffer, Carbonate-Bicarbonate buffer.

  • Buffers to Avoid: Tris, Glycine, and other amine-containing buffers.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by various analytical techniques, depending on the nature of your amine-containing molecule. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and SDS-PAGE (for protein PEGylation) can be used to track the disappearance of the starting materials and the appearance of the PEGylated product.

Quantitative Data Summary

While specific kinetic data for the reaction of this compound with amines is not extensively published, the following table provides a generalized overview of the expected impact of pH on reaction parameters based on the principles of SN2 reactions involving amines and data from similar PEGylating reagents.[3]

pH RangeAmine NucleophilicityReaction Rate with AmineRate of this compound Hydrolysis (Side Reaction)Expected PEGylation Yield
< 7.0 Very LowVery SlowNegligibleVery Low
7.0 - 8.0 ModerateModerateLowModerate
8.0 - 9.5 HighFastModerateHigh (Optimal)
> 9.5 HighFastIncreases SignificantlyMay Decrease

Experimental Protocols

General Protocol for the Reaction of this compound with a Primary Amine-Containing Molecule

This protocol provides a general starting point. Optimization of molar ratios, reaction time, and temperature may be necessary for specific applications.

Materials:

  • This compound

  • Amine-containing molecule

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.5 (or Borate/Carbonate buffer)

  • Quenching Solution (optional): e.g., 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography, Dialysis, or HPLC)

Procedure:

  • Reagent Preparation:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Dissolve the amine-containing molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL). Ensure the pH of the solution is confirmed to be in the 8.0-9.5 range.

  • PEGylation Reaction:

    • Add the desired molar excess of the this compound stock solution to the solution of the amine-containing molecule. A 5 to 20-fold molar excess of this compound is a common starting point.

    • Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring. The optimal reaction time should be determined empirically. For sensitive molecules, the reaction can be performed at 4°C for a longer duration.

  • Reaction Quenching (Optional):

    • To stop the reaction, a small amount of a high-concentration primary amine solution, such as 1 M Tris-HCl, can be added to consume any unreacted this compound.

  • Purification:

    • Remove unreacted this compound and byproducts from the PEGylated product using an appropriate purification method based on the size and properties of your molecule. Common methods include Size-Exclusion Chromatography (SEC), dialysis, or preparative HPLC.

  • Analysis:

    • Analyze the purified product using appropriate analytical techniques (e.g., HPLC, MS, SDS-PAGE) to confirm successful PEGylation and assess purity.

Visualizations

pH_Impact_on_Reaction cluster_pH Reaction pH cluster_outcomes Reaction Outcomes Low_pH Low pH (< 8.0) Protonated_Amine Protonated Amine (R-NH3+) (Non-nucleophilic) Low_pH->Protonated_Amine Favors Optimal_pH Optimal pH (8.0 - 9.5) Deprotonated_Amine Deprotonated Amine (R-NH2) (Nucleophilic) Optimal_pH->Deprotonated_Amine Favors High_pH High pH (> 9.5) High_pH->Deprotonated_Amine Strongly Favors Hydrolysis This compound Hydrolysis (Side Reaction) High_pH->Hydrolysis Increases Rate of Low_Yield Low/No Yield Protonated_Amine->Low_Yield Leads to PEGylation Desired PEGylation Deprotonated_Amine->PEGylation Enables High_Yield High Yield PEGylation->High_Yield Reduced_Yield Reduced Yield Hydrolysis->Reduced_Yield Contributes to

Caption: Logical flow of how pH influences the reaction between this compound and amines.

experimental_workflow Start Start Reagent_Prep 1. Reagent Preparation - Dissolve amine in pH 8.0-9.5 buffer - Prepare this compound stock solution Start->Reagent_Prep Reaction 2. PEGylation Reaction - Mix reagents - Incubate at RT (4-24h) Reagent_Prep->Reaction Quench 3. Quenching (Optional) - Add Tris-HCl to stop reaction Reaction->Quench Purification 4. Purification - SEC, Dialysis, or HPLC Quench->Purification Analysis 5. Analysis - HPLC, MS, SDS-PAGE Purification->Analysis End End Analysis->End

Caption: A streamlined experimental workflow for this compound conjugation with amines.

References

Technical Support Center: Post-Conjugation Purification of m-PEG7-Br

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of excess m-PEG7-Br following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in removing excess this compound after conjugation?

The main challenges include separating the desired PEGylated conjugate from unreacted this compound, the unconjugated starting molecule, and any reaction byproducts. Achieving high purity while maintaining a good yield of the final conjugate is a common goal that can be difficult to achieve. Additionally, ensuring the stability of the conjugate throughout the purification process is crucial.

Q2: Which purification techniques are most effective for removing small, unreacted PEG reagents like this compound?

For removing smaller PEG reagents, the most effective and commonly used techniques are Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), and Dialysis. The choice of method depends on factors such as the size difference between the conjugate and the excess PEG, the scale of the purification, and the required final purity.

Q3: Can I use precipitation to remove excess this compound?

Precipitation is a viable method, often using agents like polyethylene glycol (PEG) itself at higher concentrations or salts. However, it can sometimes be less specific and may lead to co-precipitation of the desired conjugate, potentially reducing the yield. It is a scalable technique that can be useful in certain contexts.

Q4: How do I choose the right method for my specific application?

The selection of the purification method depends on several factors:

  • Size Difference: SEC is ideal when there is a significant difference in size between your conjugate and the this compound.

  • Scale: For large-scale production, TFF is often preferred due to its scalability and efficiency. Dialysis can also be used for larger volumes but may be slower.

  • Purity Requirements: HPLC-based methods like SEC generally offer higher resolution and purity.

  • Cost and Equipment Availability: Dialysis is a cost-effective method that requires minimal specialized equipment. SEC and TFF require more sophisticated instrumentation.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low Yield of Purified Conjugate Adsorption to the column/membrane: The conjugate may be non-specifically binding to the purification matrix.- For SEC, try a different column with a more inert stationary phase. - For TFF and dialysis, ensure the membrane material is compatible with your conjugate. - Modify buffer conditions (e.g., pH, ionic strength) to reduce non-specific interactions.
Product degradation: The conjugate may be unstable under the purification conditions (pH, temperature, shear stress).- Investigate the stability of your conjugate under various conditions. - Use a faster purification method or perform the purification at a lower temperature. - For TFF, optimize the cross-flow rate to minimize shear stress.
Precipitation on the column/membrane: The conjugate may be aggregating and precipitating out of solution.- Adjust the buffer composition to improve solubility. - Decrease the sample concentration before loading.
Incomplete Removal of Excess this compound Inappropriate method selection: The chosen method may not have sufficient resolution.- If using dialysis, ensure the membrane's molecular weight cut-off (MWCO) is appropriate to allow the small this compound to pass through while retaining the conjugate. - For SEC, select a column with a fractionation range suitable for separating the conjugate from the smaller PEG reagent.
Suboptimal operating conditions: The purification parameters may not be optimized.- In TFF, perform sufficient diafiltration volumes (typically 5-10) to wash out the small molecules. - For SEC, optimize the flow rate; a slower flow rate can improve resolution.
Presence of Unexpected Peaks in Analytical Chromatography (e.g., HPLC, UPLC) Reaction byproducts: The conjugation reaction may have generated side products.- Use techniques like LC-MS to identify the impurities. - Optimize the conjugation reaction conditions to minimize the formation of byproducts.
Degradation products: The conjugate or starting materials may have degraded.- Assess the stability of all components under the reaction and purification conditions.
Contaminants from reagents or solvents: Impurities may be introduced from the chemicals used.- Use high-purity reagents and solvents. - Run blank gradients to identify any system-related peaks.

Comparison of Purification Methods

The following table summarizes the key characteristics of the most common methods for removing excess this compound.

Method Principle Typical Efficiency (% Removal) Advantages Disadvantages
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.>95%- High resolution and purity. - Can separate different PEGylated species.- Requires specialized equipment (HPLC/FPLC). - Limited sample loading capacity. - Can be time-consuming for large volumes.
Tangential Flow Filtration (TFF) Separation based on molecular weight using a semi-permeable membrane with cross-flow.>99% (with sufficient diafiltration)[1]- Highly scalable. - Fast and efficient for buffer exchange and concentration. - Can be a closed system, reducing contamination risk.- Requires a significant size difference between the conjugate and impurity. - Potential for membrane fouling. - Higher initial equipment cost.
Dialysis Separation of molecules in solution by diffusion across a semi-permeable membrane.Variable, may not be complete.- Simple and inexpensive. - Gentle on the sample. - Can handle a wide range of sample volumes.- Slow process. - Cannot fully remove all small molecule impurities.[2] - Significant increase in sample volume.

Experimental Protocols

Detailed Methodology 1: Size Exclusion Chromatography (SEC)

This protocol provides a general procedure for removing excess this compound from a conjugated protein using SEC.

1. Materials:

  • SEC column with an appropriate fractionation range (e.g., one that separates molecules in the range of your conjugate's molecular weight from the smaller this compound).
  • HPLC or FPLC system with a UV detector.
  • Mobile phase: A buffer in which your conjugate is stable and soluble (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
  • Sample: Post-conjugation reaction mixture, filtered through a 0.22 µm filter.

2. Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
  • Sample Injection: Inject a small volume of the filtered reaction mixture onto the column. The injection volume should typically be between 0.5% and 2% of the total column volume to ensure optimal resolution.
  • Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using the UV detector (typically at 280 nm for proteins).
  • Fraction Collection: Collect fractions corresponding to the different peaks. The larger PEGylated conjugate will elute earlier than the smaller, unreacted this compound.
  • Analysis: Analyze the collected fractions using an appropriate analytical technique (e.g., SDS-PAGE, analytical SEC, or mass spectrometry) to confirm the purity of the conjugate and the removal of excess PEG.

Detailed Methodology 2: Tangential Flow Filtration (TFF)

This protocol outlines a general procedure for removing excess this compound using TFF.

1. Materials:

  • TFF system with a pump, reservoir, and pressure gauges.
  • TFF cassette or hollow fiber membrane with an appropriate Molecular Weight Cut-Off (MWCO) that retains the conjugate but allows this compound to pass through.
  • Diafiltration buffer: A buffer compatible with your conjugate (e.g., PBS, pH 7.4).
  • Sample: Post-conjugation reaction mixture.

2. Procedure:

  • System Setup and Conditioning: Install the TFF membrane and flush the system with purified water and then with the diafiltration buffer to remove any preservatives and to condition the membrane.
  • Concentration (Optional): If the initial sample volume is large, concentrate the reaction mixture to a more manageable volume by running the TFF system and discarding the permeate.
  • Diafiltration: Add the diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This constant volume diafiltration washes out the low molecular weight this compound. Perform 5-10 diafiltration volumes to ensure near-complete removal of the excess PEG.
  • Final Concentration: After diafiltration, concentrate the sample to the desired final volume.
  • Product Recovery: Recover the purified and concentrated conjugate from the system.
  • Analysis: Analyze the final product to confirm purity and concentration.

Visualizations

experimental_workflow cluster_start Initial State cluster_purification Purification Step cluster_end Final Product start Post-Conjugation Reaction Mixture (Conjugate, Excess this compound, Byproducts) purification Removal of Excess this compound (e.g., SEC, TFF, or Dialysis) start->purification Purification Process end Purified Conjugate purification->end Isolation

Caption: Workflow for the purification of a conjugate by removing excess this compound.

logical_relationship cluster_problem Problem cluster_methods Purification Methods cluster_considerations Key Considerations problem Excess this compound in Reaction Mixture sec Size Exclusion Chromatography (SEC) problem->sec tff Tangential Flow Filtration (TFF) problem->tff dialysis Dialysis problem->dialysis purity Required Purity sec->purity High scale Scale of Operation tff->scale High cost Cost & Equipment dialysis->cost Low

References

minimizing aggregation during m-PEG7-Br labeling of antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize antibody aggregation during labeling with m-PEG7-Br.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my antibody aggregating during or after labeling with this compound?

Antibody aggregation is a common issue that can arise from a combination of factors related to the antibody itself, the reaction conditions, and the labeling reagent.[1][2]

  • Intrinsic Factors: Some antibodies are inherently more prone to aggregation due to their specific amino acid sequence, structural stability, and isoelectric point (pI).[2]

  • Unfavorable Buffer Conditions: The pH and ionic strength of the reaction buffer are critical.[2] Labeling reactions targeting lysine residues are most efficient at a slightly alkaline pH (8.5-9.5).[3] However, if this pH is close to the antibody's isoelectric point (pI), the net charge on the protein approaches zero, reducing solubility and promoting aggregation.[2][4]

  • Over-Labeling: Attaching too many PEG molecules to a single antibody can alter its surface properties, potentially leading to instability and precipitation.[2]

  • High Antibody Concentration: Increased concentrations raise the probability of intermolecular interactions, which can lead to the formation of aggregates.[2][4]

  • Temperature Stress: Elevated temperatures can cause antibodies to partially unfold, exposing hydrophobic regions that can interact and cause aggregation.[1][2]

  • Mechanical Stress: Vigorous mixing, such as vortexing or excessive stirring, can apply shear stress that denatures the antibody, leading to aggregation.

Q2: What is the optimal pH for the this compound labeling reaction?

The reaction between this compound and an antibody involves the alkylation of nucleophilic amino acid residues, primarily the ε-amino group of lysine.[] The reactivity of these amine groups is pH-dependent.

  • Optimal Reactivity: For efficient labeling of lysine residues, a pH range of 8.5–9.5 is considered optimal because the amine groups are sufficiently deprotonated and nucleophilic.[3]

  • Minimizing Aggregation: It is crucial to select a pH that is at least 1-1.5 units away from the antibody's isoelectric point (pI) to maintain protein solubility.[4]

  • Recommendation: A common starting point is a reaction buffer with a pH of 8.0-9.0, such as sodium bicarbonate or borate buffer. This provides a good balance between reaction efficiency and antibody stability. However, optimization for each specific antibody is highly recommended.

Q3: What additives or buffer components can help prevent aggregation?

Incorporating stabilizing excipients into the reaction and storage buffers can significantly reduce aggregation.[4][6]

  • Amino Acids: Arginine and glycine are commonly used to decrease protein-protein interactions and improve solubility.[6] Histidine can also be used as a stabilizer and is a common buffer for monoclonal antibody formulations.[6]

  • Sugars (Osmolytes): Sugars like sucrose and trehalose stabilize the native protein structure, making it more resistant to unfolding and aggregation.[4][6]

  • Surfactants: Low concentrations of non-ionic surfactants, such as polysorbate 20 (Tween-20) or polysorbate 80, can prevent aggregation at air-water interfaces and shield exposed hydrophobic patches on the antibody surface.[6]

Q4: How do I choose the right molar ratio of this compound to antibody?

The molar ratio of the PEG reagent to the antibody determines the degree of labeling (DOL). An excessively high DOL is a frequent cause of aggregation.

  • Start Low: Begin with a lower molar excess of this compound to antibody (e.g., 10:1 or 20:1).

  • Titrate Upwards: Perform a series of labeling reactions with increasing molar ratios (e.g., 20:1, 50:1, 100:1) to find the optimal balance between labeling efficiency and aggregation.

  • Analyze the Result: Use techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to quantify the amount of aggregate in each reaction. Choose the highest molar ratio that does not lead to significant aggregation.

Q5: How should I purify the PEGylated antibody to remove aggregates?

Post-labeling purification is essential to separate the desired monomeric PEG-antibody conjugate from aggregates and unreacted reagents.

  • Size Exclusion Chromatography (SEC): This is the most effective method for separating proteins based on size. It efficiently removes high-molecular-weight aggregates and smaller, unreacted this compound molecules from the final product.

  • Dialysis/Buffer Exchange: While useful for removing excess, unreacted PEG reagent, these methods will not remove existing aggregates from the solution.

Data Summary for Reaction Optimization

The following table provides recommended starting conditions and ranges for optimizing your this compound antibody labeling protocol to minimize aggregation.

ParameterRecommended Starting PointOptimization RangeRationale & Key Considerations
Reaction pH 8.58.0 - 9.0Balance between lysine reactivity and antibody stability.[3] Avoid the antibody's pI.[2][4]
Reaction Buffer 100 mM Sodium Bicarbonate50-100 mM Bicarbonate, Borate, or PBSMust be amine-free (e.g., no Tris). Ensure buffer components do not react with this compound.
Molar Ratio (PEG:Ab) 20:15:1 - 100:1Higher ratios increase labeling but risk aggregation.[2] Must be empirically determined.
Antibody Concentration 1-2 mg/mL0.5 - 5 mg/mLHigher concentrations can increase aggregation risk.[2][4]
Temperature Room Temperature (20-25°C)4°C to 25°CAvoid elevated temperatures which can induce unfolding and aggregation.[1]
Reaction Time 1-2 hours1 - 4 hoursLonger times may increase labeling but also risk degradation or aggregation.
Stabilizing Additives NoneArginine (50-250 mM) Sucrose (5-10%) Polysorbate 20 (0.01-0.05%)Use if aggregation persists after optimizing other parameters.[4][6]
Detailed Experimental Protocol

This protocol provides a general workflow for labeling an antibody with this compound while minimizing aggregation.

1. Materials

  • Antibody of interest in an amine-free buffer (e.g., PBS).

  • This compound reagent.

  • Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Stabilizing Additives (optional): Arginine, Sucrose.

  • Purification: Size Exclusion Chromatography (SEC) column equilibrated with desired storage buffer.

2. Antibody Preparation

  • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

  • Adjust the antibody concentration to 2 mg/mL using the Reaction Buffer.

3. This compound Reagent Preparation

  • Immediately before use, dissolve this compound in the Reaction Buffer to a concentration of 10 mM.

  • Calculate the volume of this compound solution needed to achieve the desired molar excess over the antibody.

4. Labeling Reaction

  • Add the calculated volume of the this compound solution to the antibody solution.

  • Mix gently by pipetting up and down. Do not vortex.

  • Incubate the reaction at room temperature for 1-2 hours with gentle mixing (e.g., on a rotator).

5. Quenching the Reaction

  • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris. This will react with and consume any remaining this compound.

  • Incubate for 30 minutes at room temperature.

6. Purification of the Conjugate

  • Centrifuge the solution at ~14,000 x g for 10 minutes to pellet any large aggregates.

  • Carefully load the supernatant onto a pre-equilibrated SEC column.

  • Collect fractions corresponding to the monomeric antibody peak, as determined by UV absorbance at 280 nm.

7. Characterization and Storage

  • Pool the purified monomeric fractions.

  • Confirm the absence of aggregates using DLS or analytical SEC.

  • Determine the final concentration and store the labeled antibody at 4°C or -80°C as appropriate.

Visual Guides

Experimental Workflow Diagram

G prep 1. Antibody Preparation (Buffer Exchange to pH 8.5) react 3. Labeling Reaction (Mix Ab + PEG, Incubate 1-2h at RT) prep->react reagent 2. Prepare this compound (Dissolve in Reaction Buffer) reagent->react quench 4. Quench Reaction (Add Tris Buffer) react->quench purify 5. Purification (Size Exclusion Chromatography) quench->purify char 6. Characterization & Storage (Analyze for Aggregates) purify->char

References

Validation & Comparative

A Head-to-Head Battle for Amine Conjugation: m-PEG7-Br vs. m-PEG7-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal PEGylating agent for amine conjugation. This guide provides a detailed comparison of m-PEG7-Br and m-PEG7-NHS ester, supported by experimental data and protocols to inform your bioconjugation strategies.

In the realm of bioconjugation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy to enhance their pharmacokinetic and pharmacodynamic properties. The choice of the reactive group on the PEG reagent is a critical determinant of the efficiency, selectivity, and overall success of the conjugation process. This guide provides an in-depth comparison of two commonly employed amine-reactive PEGylating agents: this compound and m-PEG7-NHS ester.

Executive Summary

Featurem-PEG7-NHS EsterThis compound
Reaction Mechanism AcylationAlkylation (SN2)
Target Group Primary aminesPrimary and secondary amines
Reaction pH 7.0 - 9.0[1][2]Typically basic (e.g., pH > 8)
Reaction Speed FastGenerally slower than NHS esters
Selectivity High for primary amines[1]Lower, risk of over-alkylation[3]
Primary Side Reaction Hydrolysis of the NHS ester[1]Over-alkylation to secondary and tertiary amines, and quaternary ammonium salts[3]
Bond Stability Stable amide bondStable amine bond
Typical Yields 50-90% (highly dependent on conditions)[4]Variable, often lower for mono-PEGylated product due to side reactions

Reaction Mechanisms

The fundamental difference between m-PEG7-NHS ester and this compound lies in their reaction mechanisms with amines.

m-PEG7-NHS Ester: Acylation

The N-hydroxysuccinimide (NHS) ester of m-PEG7-acid is a highly reactive acylating agent. It readily reacts with the nucleophilic primary amine of a target molecule, such as the ε-amino group of a lysine residue in a protein, to form a stable amide bond. This reaction proceeds efficiently at a neutral to slightly basic pH (7-9).[1][2] A competing reaction is the hydrolysis of the NHS ester, which is more pronounced at higher pH values and can reduce the overall conjugation efficiency.[1]

G cluster_0 m-PEG7-NHS Ester cluster_1 Primary Amine cluster_2 Conjugated Product m-PEG7-NHS m-PEG7-O-C(=O)-NHS Conjugate m-PEG7-C(=O)-NH-R m-PEG7-NHS->Conjugate Acylation NHS NHS m-PEG7-NHS->NHS Leaving Group Amine R-NH₂ Amine->Conjugate G cluster_0 This compound cluster_1 Primary Amine cluster_2 Mono-alkylated Product This compound This compound Conjugate1 m-PEG7-NH-R This compound->Conjugate1 Alkylation (SN2) Br_ion Br⁻ This compound->Br_ion Leaving Group Amine R-NH₂ Amine->Conjugate1 Overalkylation Further reaction with This compound Conjugate1->Overalkylation G Start Start Protein_Prep Prepare Protein Solution (2-10 mg/mL in Conjugation Buffer) Start->Protein_Prep PEG_Prep Prepare m-PEG7-NHS Solution (10-20 mg/mL in DMF/DMSO) Start->PEG_Prep Conjugation Combine Protein and PEG Solutions (5-20 fold molar excess of PEG) Protein_Prep->Conjugation PEG_Prep->Conjugation Incubation Incubate (1-2h at RT or overnight at 4°C) Conjugation->Incubation Quenching Quench Reaction (50 mM Tris-HCl) Incubation->Quenching Purification Purify Conjugate (SEC or Dialysis) Quenching->Purification End End Purification->End

References

A Head-to-Head Comparison: The Advantages of m-PEG7-Br Over Tosylate-Activated PEGs in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of bioconjugation, the choice of PEGylation reagent is a critical decision that can significantly impact reaction efficiency, product purity, and overall project timelines. While tosylate-activated PEGs have traditionally been utilized as reactive intermediates, m-PEG7-Br is emerging as a superior alternative, offering distinct advantages in terms of synthesis, purification, and reaction control.

This guide provides an objective comparison of this compound and tosylate-activated PEGs, supported by an analysis of their chemical properties and outlining detailed experimental protocols for their use in bioconjugation.

Key Performance Differences: this compound vs. Tosylate-Activated PEGs

The primary advantages of this compound over tosylate-activated PEGs stem from the challenges associated with the synthesis and purification of the latter. While both bromide and tosylate are excellent leaving groups, the practicalities of their preparation and subsequent use in PEGylation reactions set them apart.

FeatureThis compoundTosylate-Activated PEGRationale & Supporting Evidence
Synthesis & Purification Simpler, higher conversion rates reported.Can be difficult to drive to completion; purification to remove unreacted tosylating agents is challenging.Research has shown that the tosylation of mPEGs can result in incomplete reactions, complicating the purification process. This has led some researchers to favor bromination with reagents like PBr3 for a more straightforward and efficient synthesis.
Reactivity Highly reactive with a good leaving group (Br-).Highly reactive with a very good leaving group (TsO-).Both bromide and tosylate are effective leaving groups, readily undergoing nucleophilic substitution with functional groups on biomolecules such as amines, thiols, and hydroxyls.
Stability Good stability under typical storage and reaction conditions.Generally stable, but the tosyl group can be susceptible to hydrolysis, especially at non-neutral pH.While both are relatively stable, the bulky nature of the tosyl group can sometimes lead to steric hindrance and potential side reactions, although direct comparative stability data in aqueous bioconjugation buffers is limited in the literature.
Side Reactions Lower potential for side-products during synthesis.The use of tosyl chloride in the presence of a base can sometimes lead to the formation of by-products, complicating purification.The challenges in purifying tosylate-activated PEGs suggest a higher potential for impurities that could lead to unintended side reactions during bioconjugation.
Bioconjugation Efficiency Expected to be high due to the good leaving group and high purity of the reagent.Can be high, but may be impacted by the purity of the activated PEG.The efficiency of any PEGylation reaction is highly dependent on the purity of the activated PEG. The difficulties in purifying tosylated PEGs may lead to lower and more variable conjugation efficiencies.

Experimental Protocols

The following are generalized protocols for the PEGylation of a model protein with either this compound or a tosylate-activated PEG. These should be optimized for the specific protein and desired degree of PEGylation.

I. General Materials
  • This compound or Tosylate-Activated PEG

  • Model protein (e.g., Lysozyme, BSA)

  • Reaction Buffer: Phosphate Buffered Saline (PBS) pH 7.4, or Borate Buffer pH 8.5

  • Quenching Solution: 1 M Tris-HCl or 1 M Glycine

  • Dialysis tubing (appropriate MWCO) or size-exclusion chromatography (SEC) system for purification

  • SDS-PAGE analysis equipment

  • MALDI-TOF mass spectrometer

II. Protein PEGylation Protocol
  • Protein Preparation: Dissolve the model protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound or tosylate-activated PEG in the reaction buffer. The required amount will depend on the desired molar excess of PEG to protein (typically ranging from 5 to 50-fold molar excess).

  • PEGylation Reaction: Add the dissolved PEG reagent to the protein solution. The reaction can be carried out at room temperature or 4°C with gentle stirring. Reaction times can vary from 1 to 24 hours.

    • Note for Tosylate-Activated PEGs: Due to the potential for hydrolysis, it is recommended to use freshly prepared activated PEG and to keep the reaction time as short as possible while still achieving the desired level of PEGylation.

  • Reaction Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 1 hour at room temperature.

  • Purification: Remove unreacted PEG and quenching reagents by either dialysis against PBS or by using an SEC system.

  • Analysis:

    • SDS-PAGE: Analyze the purified PEGylated protein to observe the increase in molecular weight and to estimate the degree of PEGylation.

    • MALDI-TOF Mass Spectrometry: Determine the precise molecular weight of the PEGylated protein to confirm the number of attached PEG chains.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the reaction pathways and a typical experimental workflow.

reaction_pathways cluster_bromo This compound Reaction cluster_tosylate Tosylate-Activated PEG Reaction Protein-NH2_Br Protein-NH2 PEGylated_Protein_Br Protein-NH-mPEG7 Protein-NH2_Br->PEGylated_Protein_Br + this compound mPEG7Br This compound HBr HBr Protein-NH2_Ts Protein-NH2 PEGylated_Protein_Ts Protein-NH-mPEG Protein-NH2_Ts->PEGylated_Protein_Ts + m-PEG-OTs mPEGTs m-PEG-OTs TsOH TsOH

Caption: Reaction of this compound and m-PEG-OTs with a primary amine on a protein.

experimental_workflow Start Start Prepare_Protein Prepare Protein Solution Start->Prepare_Protein Prepare_PEG Prepare PEG Reagent (this compound or m-PEG-OTs) Prepare_Protein->Prepare_PEG React Combine and React Prepare_PEG->React Quench Quench Reaction React->Quench Purify Purify PEG-Protein Conjugate (Dialysis or SEC) Quench->Purify Analyze Analyze Product (SDS-PAGE, Mass Spec) Purify->Analyze End End Analyze->End

Caption: A typical workflow for a protein PEGylation experiment.

A Comparative Guide to the Stability of m-PEG7-Br and Other PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable linker is a critical determinant of the efficacy and safety of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profiles of these therapeutic agents.[1] This guide provides an objective comparison of the stability of m-PEG7-Br against other commonly used PEG linkers, supported by established chemical principles and generalized experimental protocols.

Introduction to PEG Linker Stability

The stability of a PEG linker is paramount to ensure that the conjugated molecule remains intact in circulation until it reaches its target. Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy. The stability of a PEG linker is primarily dictated by the chemical nature of the bond connecting the PEG chain to the molecule of interest. This guide will focus on the comparative stability of linkers with bromo, N-hydroxysuccinimide (NHS) ester, and maleimide functionalities.

Quantitative Comparison of Linker Stability

Linker Functional GroupBond Formed with BiomoleculeRelative StabilityPrimary Degradation PathwayKey Considerations
m-PEG-Br Ether or Thioether (via nucleophilic substitution)HighNucleophilic substitution/hydrolysisThe carbon-bromine bond is susceptible to nucleophilic attack. While generally stable, the rate of hydrolysis is dependent on the steric environment and pH. Primary alkyl bromides are less prone to SN1 hydrolysis than secondary or tertiary bromides.[2]
m-PEG-NHS Ester Amide (with primary amines)HighHydrolysis of the NHS ester (pre-conjugation); Amide bond is very stable post-conjugation.NHS esters are highly susceptible to hydrolysis in aqueous environments, especially at neutral to basic pH.[3] The resulting amide bond is highly stable under physiological conditions.[4][5]
m-PEG-Maleimide Thioether (with thiols)Moderate to HighRetro-Michael reaction (reversible), Hydrolysis of the thiosuccinimide ringThe thioether bond formed with a thiol is generally stable, but can undergo a retro-Michael reaction, leading to deconjugation.[] Hydrolysis of the succinimide ring can lead to a more stable, ring-opened product.[]
m-PEG-Acid (activated) Ester (with hydroxyls) or Amide (with amines)Low (Ester) to High (Amide)HydrolysisEster bonds are significantly more susceptible to both chemical and enzymatic hydrolysis compared to amide bonds.[7][8]

Experimental Protocols for Stability Assessment

To quantitatively assess and compare the stability of different PEG linkers, a series of standardized experiments can be performed.

Hydrolytic Stability Assay

Objective: To determine the rate of hydrolysis of the PEG linker in an aqueous buffer at physiological pH.

Methodology:

  • Sample Preparation: Dissolve the PEG linker (e.g., this compound, m-PEG-NHS ester) in an appropriate organic solvent (e.g., DMSO) to create a stock solution.

  • Incubation: Dilute the stock solution in a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL. Incubate the solution at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding a suitable reagent (e.g., acidifying the solution for NHS esters) or by flash freezing.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact linker remaining.[9]

  • Data Analysis: Plot the percentage of intact linker versus time and determine the half-life (t½) of the linker under the tested conditions.

Plasma/Serum Stability Assay

Objective: To evaluate the stability of the PEG-conjugated molecule in a biological matrix.

Methodology:

  • Conjugation: Conjugate the PEG linker to a model small molecule or biomolecule. Purify the conjugate to remove any unreacted linker.

  • Incubation: Incubate the purified conjugate in fresh plasma or serum (e.g., human, mouse, or rat) at 37°C at a concentration of 10-100 µM.[10]

  • Time Points: At specified time intervals, collect aliquots of the plasma/serum mixture.

  • Sample Preparation: Precipitate the plasma proteins using a cold organic solvent (e.g., acetonitrile or methanol). Centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant containing the conjugate and any degradation products by LC-MS/MS.[11] This allows for the quantification of the intact conjugate and the appearance of cleavage products.

  • Data Analysis: Calculate the percentage of the intact conjugate remaining at each time point to determine its stability profile in a biological environment.

Visualization of Experimental Workflow and Linker Chemistry

Experimental Workflow for Stability Assessment

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis Linker PEG Linker Stock Solution Incubate_Buffer Incubate in Buffer Linker->Incubate_Buffer Hydrolytic Stability Buffer Physiological Buffer (pH 7.4) Plasma Plasma/Serum Conjugate Purified PEG-Conjugate Incubate_Plasma Incubate in Plasma/Serum Conjugate->Incubate_Plasma Plasma Stability Quench Quench Reaction Incubate_Buffer->Quench Protein_Precip Protein Precipitation Incubate_Plasma->Protein_Precip Analysis HPLC or LC-MS/MS Analysis Quench->Analysis Protein_Precip->Analysis Data Data Analysis (Half-life) Analysis->Data

Caption: Workflow for assessing PEG linker stability.

Chemical Structures and Linkages

linker_chemistry cluster_peg m-PEG7 cluster_linkers Linker Functional Groups cluster_bonds Formed Covalent Bonds PEG CH₃O-(CH₂CH₂O)₇- Br This compound -CH₂-Br Ether Ether Linkage -CH₂-O-R Br->Ether + R-OH (Nucleophile) NHS m-PEG7-NHS -O-C(=O)-O-N(C=O)₂ Amide Amide Linkage -C(=O)-NH-R NHS->Amide + R-NH₂ (Amine) Mal m-PEG7-Maleimide -N(C=O)CH=CH(C=O) Thioether Thioether Linkage -S-CH(C=O)NH-R Mal->Thioether + R-SH (Thiol)

Caption: Common PEG linker functionalities and resulting bonds.

Conclusion

The stability of the linker is a critical attribute of a PEGylated therapeutic. While this compound forms a relatively stable ether or thioether bond, its susceptibility to nucleophilic substitution should be considered. Linkers forming amide bonds, such as those derived from NHS esters, generally offer superior stability under physiological conditions. Maleimide-based linkers also provide robust thioether linkages, although the potential for retro-Michael reaction exists. The choice of the optimal PEG linker will ultimately depend on the specific application, the nature of the molecule to be conjugated, and the desired in vivo properties of the final bioconjugate. The provided experimental protocols offer a framework for researchers to conduct their own comparative stability studies to make an informed decision for their drug development programs.

References

Head-to-Head Comparison: m-PEG7-Br vs. NHS Ester Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical decision in the design of bioconjugates, influencing not only the efficiency of the conjugation process but also the stability and in vivo performance of the final product. This guide provides an objective, head-to-head comparison of two distinct linker technologies: m-PEG7-Br, a representative alkyl halide linker, and the widely used N-hydroxysuccinimide (NHS) ester linkers.

This comparison delves into their reaction mechanisms, target specificity, stability of the resulting conjugate, and provides detailed experimental protocols to guide your research and development efforts.

At a Glance: Key Differences

FeatureThis compound LinkerNHS Ester Linker
Reactive Group BromoalkylN-Hydroxysuccinimide ester
Reaction Type Nucleophilic Substitution (SN2)Nucleophilic Acyl Substitution
Primary Target Thiol (Cysteine), Amines (Lysine)Primary Amines (Lysine, N-terminus)
Resulting Linkage Thioether or Secondary AmineAmide
Bond Stability Thioether: Generally stable; Secondary Amine: StableAmide: Highly stable
Reaction pH Neutral to slightly basicpH 7.2 - 9.0
Key Advantage Targets less abundant residues (Cysteine)High reactivity and well-established protocols
Considerations Slower reaction kinetics than NHS estersSusceptible to hydrolysis in aqueous solutions

Reaction Mechanisms and Specificity

This compound: Targeting Nucleophiles through Substitution

The this compound linker operates via a nucleophilic substitution reaction, most likely an SN2 mechanism. The bromine atom serves as a good leaving group, and the electrophilic carbon is attacked by a nucleophile present on the biomolecule.

G cluster_0 This compound Reaction mPEG7Br m-PEG7-O-(CH2)2-Br TransitionState [Protein-Nu---(CH2)2---Br]δ- mPEG7Br->TransitionState Attack by Nucleophile Nucleophile Protein-Nu: Nucleophile->TransitionState Product m-PEG7-O-(CH2)2-Nu-Protein TransitionState->Product LeavingGroup Br- TransitionState->LeavingGroup

Reaction mechanism of this compound with a protein nucleophile.

The primary targets for this compound on a protein are the side chains of cysteine (thiol group) and lysine (primary amine). Thiols are generally more nucleophilic than amines and would be expected to react preferentially. This allows for a degree of site-selectivity if free cysteines are present.

NHS Ester: The Workhorse of Amine Conjugation

NHS ester linkers are highly reactive towards primary amines, found on the side chain of lysine residues and the N-terminus of proteins. The reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the formation of a highly stable amide bond and the release of N-hydroxysuccinimide.

G cluster_1 NHS Ester Reaction NHSEster Linker-CO-O-NHS Intermediate [Linker-C(O-)(NH2+-Protein)-O-NHS] NHSEster->Intermediate Nucleophilic Attack Amine Protein-NH2 Amine->Intermediate Product Linker-CO-NH-Protein Intermediate->Product Elimination LeavingGroup NHS Intermediate->LeavingGroup

Reaction mechanism of an NHS ester linker with a protein amine.

Due to the abundance of lysine residues on the surface of most proteins, NHS ester chemistry often results in a heterogeneous mixture of conjugates with varying degrees of labeling and at different sites.

Stability of the Resulting Bioconjugate

The stability of the linkage formed is paramount for the therapeutic efficacy and safety of a bioconjugate.

  • Amide Bond (from NHS Ester): The amide bond is exceptionally stable under physiological conditions, with a very low rate of hydrolysis. This ensures that the conjugated molecule remains attached to the protein for its intended lifespan.[1][2]

  • Thioether and Secondary Amine Bonds (from this compound):

    • Thioether Bond: The thioether bond formed from the reaction with a cysteine residue is generally considered stable.[3] However, some succinimidyl thioether linkers have shown susceptibility to retro-Michael reactions and exchange with other thiols in vivo.[3] The simple thioether formed by this compound is expected to be more stable than those derived from maleimide chemistry.

    • Secondary Amine Bond: The secondary amine linkage resulting from reaction with a lysine residue is also highly stable.

Quantitative Performance Comparison

ParameterThis compound LinkerNHS Ester LinkerSupporting Data
Reaction Rate Slower, typically requiring longer reaction times or elevated temperatures.Fast, reactions often complete within 30-120 minutes at room temperature.[4]Reaction kinetics are dependent on the specific nucleophile and reaction conditions.
pH Optimum Typically performed at neutral to slightly basic pH to ensure nucleophilicity of the target groups.pH 7.2 - 8.5 is optimal for maximizing the rate of aminolysis over hydrolysis.[4]At higher pH, the rate of NHS ester hydrolysis increases significantly.[3]
Competing Reactions Reaction with other nucleophiles on the protein (e.g., histidine, methionine).Hydrolysis of the NHS ester is the primary competing reaction in aqueous buffers.[3]The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[3]
Selectivity Preferential reaction with more nucleophilic groups like thiols over amines.Highly selective for unprotonated primary amines.[4]The pKa of the target amine influences its reactivity.
Stability of Linkage Thioether/Secondary Amine: High stability.Amide: Very high stability.[1][2]Amide bonds are generally more resistant to hydrolysis than ester and thioether bonds.[1][2]

Experimental Protocols

General Considerations for Bioconjugation
  • Buffer Selection: Avoid buffers containing primary amines (e.g., Tris) when using NHS esters, as they will compete with the target protein for reaction. Phosphate, bicarbonate, or HEPES buffers are suitable alternatives. For this compound, similar non-nucleophilic buffers are recommended.

  • Protein Preparation: The protein solution should be free of any small molecule nucleophiles that could interfere with the conjugation reaction. Dialysis or buffer exchange into the desired reaction buffer is recommended.

  • Linker Preparation: NHS esters are moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.

Protocol 1: Protein Conjugation with NHS Ester Linker

This protocol is a general guideline and should be optimized for each specific protein and linker.

Materials:

  • Protein solution (2-10 mg/mL in a suitable amine-free buffer, pH 7.2-8.5)

  • NHS ester linker

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Ensure the protein is in the correct buffer at the desired concentration.

  • Prepare Linker Solution: Immediately before use, dissolve the NHS ester linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester linker to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10% (v/v).

  • Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature or for 2-4 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography or another suitable purification method.

  • Characterization: Characterize the conjugate to determine the degree of labeling using methods such as mass spectrometry or UV-Vis spectroscopy.

G cluster_workflow NHS Ester Conjugation Workflow A Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) C Add Linker to Protein Solution A->C B Dissolve NHS Ester in Anhydrous DMSO/DMF B->C D Incubate (RT or 4°C) C->D E Quench Reaction (Tris or Glycine) D->E F Purify Conjugate (SEC) E->F G Characterize Conjugate F->G

Experimental workflow for NHS ester conjugation.
Protocol 2: Protein Conjugation with this compound Linker (Theoretical Protocol)

As detailed experimental protocols for this compound are less common in the literature, the following is a theoretical protocol based on the principles of nucleophilic substitution. Optimization of reaction time, temperature, and stoichiometry will be crucial.

Materials:

  • Protein solution (2-10 mg/mL in a non-nucleophilic buffer, pH 7.0-8.0)

  • This compound linker

  • Water-miscible, aprotic co-solvent (e.g., DMSO or DMF)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: If targeting cysteine residues, ensure they are in a reduced state. If necessary, pre-treat the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Prepare Linker Solution: Dissolve the this compound linker in a minimal amount of a co-solvent like DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound linker to the protein solution.

  • Incubation: Incubate the reaction mixture for 4-24 hours. The reaction may require elevated temperatures (e.g., 37°C) to proceed at a reasonable rate. Monitor the reaction progress if possible.

  • Purification: Remove excess, unreacted linker by size-exclusion chromatography or another suitable purification method.

  • Characterization: Characterize the conjugate to confirm conjugation and determine the site of attachment (e.g., via peptide mapping and mass spectrometry).

G cluster_workflow This compound Conjugation Workflow A Prepare Protein in Non-Nucleophilic Buffer (pH 7.0-8.0) C Add Linker to Protein Solution A->C B Dissolve this compound in Co-solvent B->C D Incubate (e.g., 37°C, 4-24h) C->D E Purify Conjugate (SEC) D->E F Characterize Conjugate E->F

Experimental workflow for this compound conjugation.

Conclusion

Both this compound and NHS ester linkers offer viable strategies for bioconjugation, each with its own set of advantages and disadvantages.

NHS ester linkers are the preferred choice for rapid and efficient conjugation to primary amines, benefiting from well-established and straightforward protocols. Their main drawback is the competing hydrolysis reaction, which requires careful management of reaction conditions.

This compound linkers provide an alternative for targeting other nucleophilic residues, particularly the less abundant cysteine, which can lead to more site-specific conjugation. However, the reaction kinetics are generally slower, and protocols may require more extensive optimization.

The selection of the appropriate linker will ultimately depend on the specific biomolecule, the desired site of conjugation, and the required stability of the final conjugate. For routine labeling of proteins via lysine residues, NHS esters remain a robust and reliable choice. For applications requiring site-specific modification at cysteine residues or where an alternative to amine chemistry is desired, this compound and similar alkyl halide linkers present a valuable tool in the bioconjugation toolbox.

References

Assessing the Purity of m-PEG7-Br Conjugates by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of bioconjugates is a critical aspect of product development and quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of molecules conjugated with methoxy-poly(ethylene glycol)7-bromide (m-PEG7-Br), a common short-chain PEGylating agent. We will explore the performance of different HPLC techniques, present supporting experimental data, and discuss alternative hydrophilic linkers.

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely used strategy to enhance the therapeutic properties of biomolecules, including improved solubility, extended circulation half-life, and reduced immunogenicity. The purity of the resulting PEGylated conjugate is a critical quality attribute that must be carefully monitored. HPLC is a powerful and versatile technique for separating and quantifying the desired conjugate from potential impurities such as unreacted starting materials, excess PEGylating agent, and product-related impurities like aggregates or isomers.[1][]

Comparing HPLC Methods for this compound Conjugate Analysis

Two primary HPLC modes are commonly employed for the analysis of PEGylated biomolecules: Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC). The choice between these methods depends on the specific characteristics of the conjugate and the impurities that need to be resolved.

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[3] In the context of this compound conjugates, the addition of the hydrophilic PEG chain will typically decrease the retention time of the conjugate on a hydrophobic stationary phase compared to the unmodified biomolecule. This method is particularly effective at separating the conjugate from the more hydrophobic unconjugated starting material and can often resolve species with different degrees of PEGylation.[4]

Size-Exclusion Chromatography (SEC) , on the other hand, separates molecules based on their hydrodynamic radius (size) in solution.[5] PEGylation increases the hydrodynamic volume of a molecule, leading to an earlier elution from the SEC column. SEC is highly effective at separating the high-molecular-weight conjugate from smaller molecules like the unreacted this compound reagent.[6] However, its ability to separate the conjugate from the unconjugated biomolecule depends on the relative size difference between the two.[7]

The following table summarizes the key performance characteristics of RP-HPLC and SEC for the purity analysis of a hypothetical this compound peptide conjugate.

FeatureReversed-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)
Primary Separation Principle HydrophobicityHydrodynamic Radius (Size)
Resolution of Conjugate from Unconjugated Biomolecule Typically high, dependent on the hydrophobicity change imparted by the m-PEG7 moiety.Moderate to high, dependent on the size increase upon conjugation.
Resolution of Conjugate from Free this compound Good, as the free PEG is significantly more polar.Excellent, due to the large size difference.
Separation of Aggregates Limited, as aggregates may not be well-resolved from the monomeric conjugate.Excellent, a primary application of SEC is to quantify high-molecular-weight species.[5]
Detection Methods UV (if the biomolecule has a chromophore), ELSD, Charged Aerosol Detector (CAD), Mass Spectrometry (MS).UV, Refractive Index (RI), ELSD, CAD, Multi-Angle Light Scattering (MALS).[]
Typical Purity Assessment Provides information on the presence of hydrophobic and hydrophilic impurities.Primarily used to assess the level of aggregation and fragmentation.
Potential Challenges Broader peaks for heterogeneous PEG conjugates (less of an issue for monodisperse m-PEG7). Potential for on-column degradation of sensitive biomolecules.Co-elution of the conjugate and free PEG if their hydrodynamic radii are similar (less likely for a small PEG).[7]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for RP-HPLC and SEC analysis of an this compound conjugate.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

This protocol is adapted for a peptide conjugate where the peptide itself has a UV chromophore. For conjugates lacking a UV-active component, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be necessary.[8][9]

1. Sample Preparation:

  • Dissolve the this compound conjugate sample in the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 5-65% B over 30 minutes.

    • 65-95% B over 2 minutes.

    • Hold at 95% B for 3 minutes.

    • 95-5% B over 2 minutes.

    • Re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV at 220 nm and/or 280 nm (depending on the peptide sequence).

3. Data Analysis:

  • Integrate the peak areas of the main conjugate peak and all impurity peaks.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis

1. Sample Preparation:

  • Dilute the this compound conjugate sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Gently vortex to mix and avoid shearing forces that could induce aggregation.

2. HPLC System and Conditions:

  • Column: SEC column suitable for the molecular weight range of the conjugate (e.g., 300 Å pore size for proteins).

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: Ambient (or controlled at 25 °C).

  • Injection Volume: 20 µL.

  • Detection: UV at 280 nm (for proteins) or Refractive Index (RI) for universal detection.

3. Data Analysis:

  • Identify and integrate the peaks corresponding to aggregates (eluting earlier than the main peak), the monomeric conjugate (main peak), and any fragments (eluting later).

  • Calculate the percentage of each species based on their respective peak areas.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for assessing the purity of this compound conjugates.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Conjugate Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (RP-HPLC or SEC) inject->separate detect Detection (UV, ELSD, RI) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate end end calculate->end Final Purity Report signaling_pathway cluster_conjugation Bioconjugation cluster_alternatives Linker Alternatives cluster_analysis Purity Assessment biomolecule Biomolecule (e.g., Peptide, Antibody) linker Hydrophilic Linker biomolecule->linker Conjugation Reaction peg This compound linker->peg psar Polysarcosine (pSar) linker->psar other Other Hydrophilic Polymers (POZ, PHPMA) linker->other polypeptide Recombinant Polypeptides linker->polypeptide hplc HPLC Analysis (RP-HPLC & SEC) peg->hplc psar->hplc other->hplc polypeptide->hplc purity Purity & Impurity Profile hplc->purity

References

A Researcher's Guide to Validating m-PEG7-Br Conjugation: A Comparison of Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming the successful conjugation of moieties like methoxy-polyethylene glycol (m-PEG) is a critical step in the development of new therapeutics. The addition of a PEG chain, in this case, a short 7-unit chain with a terminal bromide (m-PEG7-Br), can significantly alter the physicochemical properties of a molecule, impacting its solubility, stability, and pharmacokinetic profile. Mass spectrometry (MS) stands as a cornerstone technology for the precise validation of these conjugations. This guide provides an objective comparison of the most common MS techniques used for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization Mass Spectrometry (ESI-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Performance Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry technique for validating this compound conjugation depends on several factors, including the nature of the molecule being conjugated, the desired level of detail, and available instrumentation. The following table summarizes the key performance characteristics of MALDI-TOF, ESI-MS, and LC-MS for this application.

FeatureMALDI-TOF MSESI-MSLC-MS
Primary Application Rapid determination of molecular weight and heterogeneity of the conjugate population.Accurate mass determination of intact conjugates and identification of multiple charge states.Separation of conjugated species from unreacted starting materials and other impurities, followed by mass analysis.
Mass Accuracy Good (typically within 0.1% to 0.01%)Excellent (typically < 5 ppm with high-resolution instruments)Excellent (dependent on the mass analyzer, often < 5 ppm)
Resolution Moderate to high, capable of resolving PEG oligomers in some cases.[1]High, allowing for isotopic resolution of smaller conjugates.High, dependent on the mass analyzer.
Sensitivity High (femtomole to attomole range)High (picomole to femtomole range)Very high (femtogram to picogram range)
Throughput High, suitable for rapid screening of multiple samples.[2]Moderate, with potential for automation.[3]Lower, due to the chromatographic separation step.
Sample Preparation Requires co-crystallization with a matrix; relatively tolerant to salts and buffers.Requires sample to be in a volatile solvent; less tolerant to salts.Requires sample to be compatible with the LC mobile phase.
Key Advantage Simplicity, speed, and suitability for analyzing complex mixtures and large molecules.[4]Soft ionization technique, good for analyzing fragile molecules and providing charge state information.Provides separation and quantification capabilities, ideal for complex reaction mixtures.[5]
Key Disadvantage Potential for fragmentation of labile molecules; matrix interference can be an issue.Formation of multiple charge states can complicate spectra for heterogeneous samples.Longer analysis time; potential for ion suppression effects.

Experimental Workflows and Logical Relationships

To visualize the process of validating this compound conjugation and the interplay between the different mass spectrometry techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Conjugation Reaction cluster_purification Purification cluster_validation Mass Spectrometry Validation Molecule Target Molecule Reaction Conjugation Reaction Molecule->Reaction PEG This compound PEG->Reaction Mixture Reaction Mixture Reaction->Mixture Purification Purification (e.g., HPLC, SEC) Mixture->Purification MALDI MALDI-TOF MS Purification->MALDI Screening ESI ESI-MS Purification->ESI Accurate Mass LCMS LC-MS Purification->LCMS Detailed Analysis logical_relationships cluster_techniques Mass Spectrometry Techniques cluster_information Information Obtained cluster_application Primary Application MALDI MALDI-TOF MW Molecular Weight & Heterogeneity MALDI->MW Screening Rapid Screening MALDI->Screening ESI ESI-MS AM Accurate Mass & Charge State ESI->AM Confirmation Structural Confirmation ESI->Confirmation LCMS LC-MS SQ Separation, Purity, & Quantification LCMS->SQ Comprehensive Comprehensive Analysis LCMS->Comprehensive MW->Screening AM->Confirmation SQ->Comprehensive

References

Kinetic Showdown: m-PEG7-Br vs. Other Alkyl Halide PEGs for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of bioconjugation and drug delivery, the efficiency of PEGylation—the process of attaching polyethylene glycol (PEG) chains to molecules—is paramount. The choice of the reactive group on the PEG derivative dictates the kinetics and success of the conjugation reaction. This guide provides a detailed kinetic analysis of m-PEG7-Br, a monodisperse PEG derivative with a terminal bromide, and compares its performance against other common alkyl halide and sulfonate ester PEGs. This objective comparison, supported by experimental data and protocols, aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal PEGylating agent for their specific application.

Unveiling the Kinetics: A Comparative Analysis

The reactivity of m-PEG-X derivatives in nucleophilic substitution reactions is primarily governed by the nature of the leaving group (X). The fundamental principle is that a better leaving group will result in a faster reaction rate. This is because a good leaving group is a weak base that can stabilize the negative charge it acquires after bond cleavage. The general order of reactivity for common leaving groups in SN2 reactions is:

Iodide (I⁻) > Tosylate (OTs⁻) ≈ Mesylate (OMs⁻) > Bromide (Br⁻) > Chloride (Cl⁻)

To provide a quantitative perspective, the following table summarizes the relative second-order rate constants for the reaction of various PEG derivatives with a model amine nucleophile (e.g., butylamine) under standardized conditions. It is important to note that while direct kinetic data for m-PEG7-X is not extensively published, the relative reactivities can be reliably inferred from studies on analogous small alkyl halides.

m-PEG7 DerivativeLeaving GroupRelative Second-Order Rate Constant (k)
m-PEG7-IIodide~30
m-PEG7-OTsTosylate~15
m-PEG7-OMsMesylate~15
This compound Bromide 1
m-PEG7-ClChloride~0.02

Note: The relative rate constants are normalized to the reactivity of this compound. These values are estimates based on the established reactivity trends of alkyl halides and sulfonates in SN2 reactions.

From the data, it is evident that m-PEG7-I is the most reactive, being approximately 30 times faster than this compound. PEG tosylates and mesylates also exhibit significantly higher reactivity than the bromide counterpart. Conversely, m-PEG7-Cl is considerably less reactive.

Experimental Protocols: A Guide to Kinetic Analysis

To determine the kinetic parameters of PEGylation reactions with alkyl halide PEGs, a well-defined experimental protocol is crucial. The following outlines a general methodology for a pseudo-first-order kinetic analysis using High-Performance Liquid Chromatography (HPLC).

Objective:

To determine the pseudo-first-order rate constant (k') for the reaction of an m-PEG-halide with an amine-containing molecule.

Materials:
  • m-PEG-halide (e.g., this compound)

  • Amine-containing substrate (e.g., a peptide or small molecule with a primary amine)

  • Aprotic solvent (e.g., Dimethylformamide - DMF or Acetonitrile - ACN)

  • Buffer (e.g., Phosphate-buffered saline - PBS, pH 7.4)

  • Quenching agent (e.g., a high concentration of a primary amine like Tris)

  • HPLC system with a UV or Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the m-PEG-halide in the chosen aprotic solvent.

    • Prepare a stock solution of the amine-containing substrate in the reaction buffer.

  • Reaction Setup:

    • To initiate the reaction, mix the m-PEG-halide and the amine-containing substrate in a reaction vessel at a constant temperature.

    • To ensure pseudo-first-order conditions, the concentration of the m-PEG-halide should be in large excess (at least 10-fold) compared to the amine-containing substrate.

  • Time-course Monitoring:

    • At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding the quenching agent. This will consume any unreacted m-PEG-halide and stop the reaction.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Use a suitable gradient of mobile phases (e.g., water and acetonitrile with 0.1% trifluoroacetic acid) to separate the unreacted amine-containing substrate from the PEGylated product.

    • Monitor the elution profile using a UV detector (if the substrate has a chromophore) or a CAD (for universal detection).

  • Data Analysis:

    • Determine the peak areas of the unreacted amine-containing substrate at each time point.

    • Plot the natural logarithm of the concentration (or peak area) of the unreacted substrate versus time.

    • The pseudo-first-order rate constant (k') is the negative of the slope of the resulting linear plot.

Visualizing the Process: Diagrams and Workflows

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key processes.

G cluster_0 SN2 Reaction Mechanism for this compound Reactants This compound + Nucleophile (e.g., R-NH2) TS Transition State [H2N(R)---C---Br]- Reactants->TS Backside Attack Products m-PEG7-NH2-R + Br- TS->Products Inversion of Stereochemistry

SN2 Reaction Mechanism for this compound

The diagram above illustrates the concerted SN2 mechanism for the reaction of this compound with an amine nucleophile. The nucleophile attacks the carbon atom attached to the bromine from the backside, leading to a transient transition state where both the incoming nucleophile and the outgoing bromide are partially bonded to the carbon. This results in the formation of the PEGylated product with an inversion of stereochemistry at the reaction center.

G cluster_1 Experimental Workflow for Kinetic Analysis A Prepare Stock Solutions (m-PEG-halide & Amine Substrate) B Initiate Reaction (Mix reactants at constant temp.) A->B C Time-course Sampling & Quenching B->C D HPLC Analysis (Separate reactants & products) C->D E Data Analysis (Plot ln[Substrate] vs. Time) D->E F Determine Pseudo-first-order Rate Constant (k') E->F

A Comparative Guide to the In-Vivo Stability of Linkages for PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, polyethylene glycol (PEG)ylation is a cornerstone strategy for enhancing the therapeutic properties of molecules by improving their solubility, extending circulation half-life, and reducing immunogenicity. The choice of linker chemistry—the bond that tethers the PEG chain to the therapeutic agent—is critical as it dictates the stability and release profile of the conjugate in a biological environment.

This guide provides an objective comparison of the in-vivo stability of common chemical linkages that can be formed using reagents like m-PEG7-Br. While this compound is a valuable starting material, it is important to note that the bromine atom is a leaving group, displaced during the conjugation reaction. The ultimate stability of the PEGylated product depends on the new covalent bond formed with the target molecule. The most common and stable linkages formed are ethers, secondary amines, amides, and carbamates, while more labile linkages like esters are often employed for prodrug strategies.

Comparative Analysis of Linker Stability

The stability of the linkage between a PEG molecule and a therapeutic agent is paramount for determining its pharmacokinetic profile. Stable, non-cleavable linkers are desired for drugs that need to remain conjugated to exert their effect, while intentionally labile linkers are used for prodrugs that require cleavage to release the active molecule.

Generally, the in-vivo stability of common PEGylation linkages follows this order:

Ether > Thioether > Carbamate ≈ Amide > Secondary Amine > Ester > Carbonate

  • Ether and Thioether Linkages: These are considered highly stable and are not typically cleaved by endogenous enzymes, making them ideal for applications requiring long circulation times.

  • Carbamate and Amide Linkages: Both offer excellent chemical and proteolytic stability in vivo.[1][2] They are significantly more resistant to hydrolysis than ester bonds, making them a preferred choice for stable bioconjugates.[3]

  • Secondary Amine Linkages: Formed by the reduction of a Schiff base (often resulting from the reaction of a PEG-aldehyde with a protein's amine group), these linkages are also highly stable in vivo.[4]

  • Ester Linkages: These are susceptible to hydrolysis by esterase enzymes, which are abundant in the blood and tissues.[5][6] This inherent instability can be leveraged for controlled drug release, but makes them unsuitable for applications requiring a long-lasting, intact conjugate.[7]

The following table summarizes key findings from various studies on the stability of different PEG linker types. Note that direct quantitative comparison is challenging as stability is influenced by the specific molecule, PEG size, and animal model used.

Linkage TypePEGylated Molecule/SystemIn Vivo ModelKey Finding / Observation
Carbamate Amphiphilic PEG-PS block copolymersNot specifiedNanoparticles with a carbamate linkage showed improved in vivo retention at the tumor region compared to those with an ester linkage.[8][1]
Ester Phospho-ibuprofen (PI)MicePEGylation of PI via an ester linkage protected it from rapid hydrolysis by esterases, significantly improving its pharmacokinetic profile.[6]
Ester CurcuminHuman Plasma (in vitro)More than 90% of curcumin was released from mono-PEGylated ester prodrugs within 2 hours, demonstrating the linker's susceptibility to hydrolysis.[7]
Thioether Vancomycin-peptide conjugatesRodentsPEGylation via a stable thioether bond (using an SMCC linker) was employed to modulate and improve the pharmacokinetic behavior of the conjugates.[9]
Amide PEG-lipid conjugates in liposomesNot specifiedAn amide linkage in PEG-lipid conjugates was shown to reduce the leakage of the entrapped drug compared to other linkages, enhancing stability.[2]
Secondary Amine General Protein ConjugatesNot specifiedFormed via PEG-aldehyde chemistry, this linkage is noted for its stability, created by reducing an initial Schiff base.[4]

Visualizing Linker Formation and Evaluation

To better understand the practical application and evaluation of these linkers, the following diagrams illustrate the chemical pathways from a reagent like this compound and the typical experimental workflow for an in-vivo stability study.

Figure 1: Formation of Stable Linkages from this compound cluster_reagent Reagent mPEG7Br m-PEG7-O-(CH2)2-Br Hydroxyl R-OH (Hydroxyl) mPEG7Br->Hydroxyl + R-OH (Nucleophilic Substitution) Amine R-NH2 (Primary Amine) mPEG7Br->Amine + R-NH2 (Nucleophilic Substitution) Thiol R-SH (Thiol) mPEG7Br->Thiol + R-SH (Nucleophilic Substitution) Ether m-PEG7-O-(CH2)2-O-R (Ether Linkage) Amine_product m-PEG7-O-(CH2)2-NH-R (Secondary Amine Linkage) Thioether m-PEG7-O-(CH2)2-S-R (Thioether Linkage)

Figure 1: Formation of Stable Linkages from this compound

Figure 2: Workflow for In Vivo Stability Evaluation cluster_prep Preparation cluster_animal_study Animal Study cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Analysis cluster_biodistribution Biodistribution (Optional) A Synthesize & Purify PEG-Drug Conjugate B Administer Conjugate to Animal Model (e.g., IV in Rats) A->B C Collect Blood Samples at Timed Intervals B->C H Use Radiolabeled Conjugate (e.g., 125I, 111In) B->H Parallel Study D Process Plasma from Blood Samples C->D E Quantify Intact Conjugate (e.g., LC-MS, ELISA) D->E F Plot Plasma Concentration vs. Time Curve E->F G Calculate Pharmacokinetic Parameters (t½, AUC, Clearance) F->G I Harvest Organs at Endpoint H->I J Measure Radioactivity in Tissues I->J

Figure 2: Workflow for In Vivo Stability Evaluation

Experimental Protocols

Evaluating the in-vivo stability of a PEGylated conjugate is crucial for predicting its therapeutic window and dosing regimen. A typical study involves pharmacokinetic analysis in an animal model.

Objective: To determine the in-vivo half-life, clearance, and overall stability of a PEG-drug conjugate.

Materials:

  • Purified PEG-drug conjugate

  • Vehicle (e.g., sterile phosphate-buffered saline, pH 7.4)

  • Animal model (e.g., Sprague-Dawley rats or BALB/c mice)

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC, LC-MS/MS, or ELISA kit specific to the conjugate)

Methodology:

  • Animal Acclimatization and Dosing:

    • House animals in a controlled environment for at least one week prior to the study.

    • Prepare a sterile solution of the PEG-drug conjugate in the appropriate vehicle at a known concentration.

    • Administer the conjugate to a cohort of animals (n ≥ 3 per time point) via a relevant route, typically intravenous (IV) injection into the tail vein to ensure complete bioavailability.

  • Blood Sample Collection:

    • Collect blood samples (approx. 100-200 µL) at predetermined time points post-injection. A typical schedule might include: 0 (pre-dose), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, and 48 hr.

    • Collect blood via an appropriate method (e.g., tail vein or retro-orbital sinus) into heparinized tubes to prevent coagulation.

  • Plasma Processing:

    • Immediately following collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Carefully collect the supernatant (plasma) and store it at -80°C until analysis to prevent degradation.

  • Quantification of the PEG-Drug Conjugate:

    • Develop and validate an analytical method to specifically quantify the intact PEG-drug conjugate in the plasma samples.

    • For small molecules: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often used due to its high sensitivity and specificity.

    • For proteins/peptides: An Enzyme-Linked Immunosorbent Assay (ELISA) that specifically recognizes either the drug or the conjugate is common. Size-Exclusion Chromatography (SEC-HPLC) can also be used to separate the larger conjugate from any cleaved, smaller drug molecules.[10]

  • Pharmacokinetic Data Analysis:

    • Plot the mean plasma concentration of the intact conjugate against time for all animals.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

      • Half-life (t½): The time required for the plasma concentration of the conjugate to decrease by half. This is a primary indicator of stability and persistence.

      • Area Under the Curve (AUC): The total drug exposure over time.

      • Clearance (CL): The volume of plasma cleared of the drug per unit time.

      • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

By comparing these parameters between different linker chemistries, researchers can make informed decisions about the optimal PEGylation strategy for their specific therapeutic application.

References

Safety Operating Guide

Proper Disposal of m-PEG7-Br: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Key Chemical and Safety Information

Based on available product information, m-PEG7-Br is a high-purity PEG reagent. Polyethylene glycol, the primary component, is noted for being readily biodegradable and not classified as a hazardous substance.[1][2]

PropertyValueSource
Chemical Formula C15H31BrO7[3]
Molecular Weight 403.31 g/mol [3][4][5][6]
Appearance Light Yellowish[5][6]
Purity ≥95%[4][7]
Storage -20°C for long-term storage, dry, and protected from light.[3][4]
Handling Use anhydrous solvents under an inert atmosphere for best stability.[4]
Hazard Classification Not classified as a hazardous substance or mixture.[1]

Step-by-Step Disposal Protocol

The following procedure is a recommended guideline for the proper disposal of this compound, based on general principles for handling non-hazardous laboratory chemicals.

1. Waste Identification and Segregation:

  • Designate a specific waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials).

  • Do not mix this compound waste with hazardous chemical waste streams (e.g., halogenated solvents, heavy metals) unless required by your institution's specific protocols.

2. Waste Collection and Labeling:

  • Collect all this compound waste in a clearly labeled, sealed, and chemically compatible container.

  • The label should include, at a minimum:

    • The full chemical name: "this compound (methoxy-PEG7-bromide)"

    • The CAS Number: 104518-25-4

    • The primary hazard: "Non-hazardous" (or as determined by your institution's EHS department)

    • The date of accumulation.

3. Disposal Options:

  • Option A: Licensed Chemical Waste Disposal Contractor: This is the most common and recommended practice for all laboratory chemical waste, regardless of its hazard classification.[2]

    • Arrange for pickup by your institution's designated hazardous waste contractor.

    • Ensure all labeling and packaging requirements of the contractor are met.

  • Option B: In-house Neutralization (if applicable and permitted):

    • Given that this compound is a brominated compound, hydrolysis could be a potential neutralization method. However, without specific experimental protocols for this compound, this is not recommended without a thorough risk assessment and validation by qualified personnel.

4. Adherence to Local Regulations:

  • Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations regarding chemical waste disposal.[2] These regulations will supersede any general guidance provided here.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated collect Collect in a Labeled, Sealed Container start->collect identify Identify as Non-Hazardous Waste collect->identify consult Consult Institutional & Local Regulations identify->consult contractor Dispose via Licensed Waste Contractor consult->contractor end Disposal Complete contractor->end

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.